Fluometuron-desmethyl-d3
Description
BenchChem offers high-quality Fluometuron-desmethyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluometuron-desmethyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)/i1D3 |
InChI Key |
SPOVEJAPXRPMBI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
What is Fluometuron-desmethyl-d3
An In-depth Technical Guide to Fluometuron-desmethyl-d3
Introduction
Fluometuron (B1672900) is a selective phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis.[1][2] In the environment and within organisms, fluometuron undergoes metabolic degradation, with one of its primary metabolites being desmethyl-fluometuron (also known as fluometuron-desmethyl).[3]
The detection and quantification of fluometuron and its metabolites are crucial for environmental monitoring, toxicology studies, and ensuring food safety. To achieve high accuracy and precision in these analytical measurements, especially when using sensitive techniques like mass spectrometry, isotopically labeled internal standards are employed. Fluometuron-desmethyl-d3 is the deuterated analog of desmethyl-fluometuron and serves as an ideal internal standard for its quantification. The use of such standards is critical for correcting variations in sample preparation and matrix effects during analysis.
This technical guide provides a comprehensive overview of Fluometuron-desmethyl-d3, including its physicochemical properties in comparison to its non-labeled counterparts, a detailed experimental protocol for its use in a typical analytical workflow, and visualizations of the metabolic pathway of fluometuron and the analytical process.
Physicochemical Properties
The following table summarizes the key physicochemical properties of fluometuron, its primary metabolite desmethyl-fluometuron, and the isotopically labeled internal standard, Fluometuron-desmethyl-d3.
| Property | Fluometuron | Desmethyl-fluometuron | Fluometuron-desmethyl-d3 |
| IUPAC Name | 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea | 1-(methyl-d3)-3-[3-(trifluoromethyl)phenyl]urea |
| CAS Number | 2164-17-2[2] | 3032-40-4[4] | Not available |
| Chemical Formula | C₁₀H₁₁F₃N₂O[2] | C₉H₉F₃N₂O[4] | C₉H₆D₃F₃N₂O |
| Molecular Weight | 232.20 g/mol [5] | 218.18 g/mol [4] | 221.20 g/mol |
| Appearance | White crystals or powder[3] | Solid | Solid |
| Melting Point | 163-164 °C[2] | Not available | Not available |
| Solubility in Water | 90 mg/L at 20 °C[2] | Not available | Not available |
Metabolic Pathway of Fluometuron
Fluometuron is metabolized in organisms, such as plants and animals, primarily through N-demethylation. This process involves the removal of one of the two methyl groups from the urea (B33335) side chain, leading to the formation of desmethyl-fluometuron. This is a key step in the detoxification and degradation of the herbicide.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of desmethyl-fluometuron in a sample matrix (e.g., soil, water) using Fluometuron-desmethyl-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Standards: Desmethyl-fluometuron, Fluometuron-desmethyl-d3
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) formate
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desmethyl-fluometuron and Fluometuron-desmethyl-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the desmethyl-fluometuron stock solution with a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Internal Standard Spiking Solution: Prepare a working solution of Fluometuron-desmethyl-d3 at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.
Sample Preparation (Solid Phase Extraction)
-
Sample Pre-treatment: Acidify water samples with formic acid. For soil samples, perform a solvent extraction (e.g., with acetonitrile), followed by centrifugation.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile or methanol).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. Add the internal standard spiking solution at this stage.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Desmethyl-fluometuron: Precursor ion (m/z) -> Product ion (m/z)
-
Fluometuron-desmethyl-d3: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of desmethyl-fluometuron to the peak area of Fluometuron-desmethyl-d3 against the concentration of the calibration standards.
-
Quantify the amount of desmethyl-fluometuron in the samples by using the regression equation from the calibration curve.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of an environmental sample for desmethyl-fluometuron using an isotopically labeled internal standard.
Conclusion
Fluometuron-desmethyl-d3 is a critical tool for the accurate and precise quantification of the fluometuron metabolite, desmethyl-fluometuron. Its use as an internal standard in analytical methods like LC-MS/MS allows researchers and scientists to overcome challenges associated with sample matrix effects and variations in sample preparation, leading to reliable data for environmental monitoring, food safety assessment, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to develop and implement robust analytical procedures for fluometuron and its metabolites.
References
Fluometuron-desmethyl-d3: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
Fluometuron-desmethyl-d3 is the isotopically labeled version of Fluometuron-desmethyl, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass shift without significantly altering its chemical properties.
Table 1: Physicochemical Properties of Fluometuron and its Primary Metabolite
| Property | Fluometuron | Fluometuron-desmethyl |
| CAS Number | 2164-17-2[1][2][3][4] | 3032-40-4[5] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | C₉H₉F₃N₂O |
| Molecular Weight | 232.20 g/mol | 218.18 g/mol |
| Melting Point | 163-164 °C | Not available |
Metabolic Pathway of Fluometuron
Fluometuron undergoes sequential degradation in the environment and biological systems. The primary metabolic step is the N-demethylation of the parent compound to form Fluometuron-desmethyl (DMF). This is followed by further degradation to trifluoromethyl phenylurea (TFMPU) and subsequently to trifluoro-methylaniline (TFMA) through hydrolysis.[6] Understanding this pathway is crucial for environmental monitoring and toxicological studies.
Analytical Methodology
The quantitative analysis of Fluometuron and its metabolites is predominantly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The use of a deuterated internal standard like Fluometuron-desmethyl-d3 is essential for accurate and precise quantification, as it compensates for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of Fluometuron and Metabolites in Water
This protocol is adapted from established environmental chemistry methods for the analysis of herbicide residues.[7][8]
1. Sample Preparation:
- Collect water samples in appropriate containers.
- For fortified samples, spike with known concentrations of Fluometuron, Fluometuron-desmethyl, and other relevant metabolites.
- Add a known amount of Fluometuron-desmethyl-d3 as an internal standard to all samples, calibrators, and quality controls.
2. Chromatographic Separation:
- HPLC System: Agilent HPLC system or equivalent.[8]
- Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) with a guard column.[8]
- Mobile Phase A: 0.5% formic acid in water.[8]
- Mobile Phase B: 0.5% formic acid in acetonitrile.[8]
- Gradient: A linear gradient is typically employed to separate the analytes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.[8]
3. Mass Spectrometric Detection:
- Mass Spectrometer: Sciex API 5000 triple quadrupole mass spectrometer or equivalent.[8]
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]
- Detection Mode: Multiple Reaction Monitoring (MRM).[8]
Table 2: Exemplary MRM Transitions for Fluometuron and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Fluometuron | 233 | 160 | 72 |
| Fluometuron-desmethyl | 219 | 162 | 142 |
| Fluometuron-desmethyl-d3 | 222 (theoretical) | 162 (theoretical) | 142 (theoretical) |
Note: The m/z values for Fluometuron-desmethyl-d3 are theoretical and should be optimized based on experimental data.
Conclusion
Fluometuron-desmethyl-d3 serves as a critical tool for researchers in environmental science, toxicology, and analytical chemistry. Its use as an internal standard enables the reliable quantification of Fluometuron and its primary metabolite, Fluometuron-desmethyl, in various matrices. This technical guide provides a foundational understanding of the compound, its metabolic context, and its application in advanced analytical methods. The detailed protocols and visual diagrams are intended to facilitate the design and execution of robust scientific investigations.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Fluometuron-desmethyl-d3
This technical guide provides a comprehensive overview of the known physical and chemical properties of Fluometuron-desmethyl-d3, a deuterated analog of the desmethyl metabolite of the herbicide Fluometuron (B1672900). Designed for researchers, scientists, and drug development professionals, this document compiles available data on its properties, analytical methodologies, and relevant chemical relationships. Given the limited direct experimental data for the deuterated compound, information for the non-deuterated Fluometuron and its primary metabolite, Fluometuron-desmethyl, is included for reference and comparative purposes.
Introduction
Fluometuron-desmethyl-d3 is the deuterium-labeled form of Fluometuron-desmethyl.[1] Stable isotope-labeled compounds like Fluometuron-desmethyl-d3 are crucial as internal standards in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of molecules.[1]
Physical and Chemical Properties
Quantitative data for Fluometuron-desmethyl-d3 is limited. The available information is presented below, alongside the more extensively characterized properties of Fluometuron and its non-deuterated desmethyl metabolite for context.
Table 1: Physical and Chemical Properties of Fluometuron-desmethyl-d3
| Property | Value | Source |
| Molecular Weight | 221.19 g/mol | [1] |
Table 2: Physical and Chemical Properties of Fluometuron (Non-deuterated)
| Property | Value | Source |
| Chemical Formula | C10H11F3N2O | [2][3][4] |
| Molecular Weight | 232.20 g/mol | [2] |
| Appearance | White crystals or powder | [2][5] |
| Melting Point | 163-164 °C | [2][5] |
| Boiling Point | 280 °C | [6] |
| Density | 1.39 g/cm³ | [3] |
| Water Solubility | 90 ppm (20 °C) | [3] |
| Solubility in Organic Solvents (20 °C) | Dichloromethane: 23 g/L, Methanol: 110 g/L, Hexane: 170 mg/L, Octan-1-ol: 22 g/L | [2] |
| CAS Number | 2164-17-2 | [4] |
Table 3: Physical and Chemical Properties of Fluometuron-desmethyl (Non-deuterated)
| Property | Value | Source |
| Molecular Mass | 218.2 | [7] |
Experimental Protocols
The primary application of Fluometuron-desmethyl-d3 is as an internal standard in analytical methods for detecting Fluometuron and its metabolites in various matrices. The following protocols are based on established methods for the non-deuterated compounds.
3.1. Analysis of Fluometuron and Metabolites in Water
This method is suitable for the determination of Fluometuron and its metabolite, desmethyl-fluometuron, in drinking and surface water.
-
Sample Preparation:
-
Prepare stock solutions of Fluometuron (e.g., 1423 µg/mL) and desmethyl-fluometuron (e.g., 1061 µg/mL) in acetonitrile.[8]
-
Create combined fortification solutions (e.g., 1 µg/mL and 0.1 µg/mL) of the analytes in an acetonitrile/water (1:1, v/v) mixture.[8]
-
Prepare calibration solutions by diluting the fortification solutions with acetonitrile/water (1:1, v/v).[8]
-
-
Instrumentation: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[8]
-
Detection: Monitor two characteristic mass transitions for each analyte.[8]
3.2. Analysis of Fluometuron and Metabolites in Soil
This method is designed for the determination of Fluometuron and its metabolites in soil samples.
-
Sample Extraction:
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.[9]
-
Add 100 mL of acetonitrile/water (80:20, v/v) and shake for approximately 2 hours.[9]
-
Centrifuge the sample for 5 minutes at approximately 6500 x g.[9]
-
Dilute a 0.5 mL aliquot of the supernatant with 0.5 mL of water for LC-MS/MS analysis.[9]
-
-
Instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]
-
Limit of Quantification: 0.01 mg/kg.[9]
Synthesis
While a specific synthesis protocol for Fluometuron-desmethyl-d3 was not found, the synthesis of the parent compound, Fluometuron, generally involves a two-step reaction:
-
Isocyanate Formation: 3-Aminotrifluorotoluene undergoes a reaction with phosgene (B1210022) in the presence of a catalyst to form m-trifluoromethylphenyl isocyanate.[10]
-
Amination: The resulting m-trifluoromethylphenyl isocyanate reacts with dimethylamine (B145610) to produce Fluometuron.[10]
The synthesis of Fluometuron-desmethyl-d3 would likely involve a similar pathway, utilizing a deuterated methylamine (B109427) source in the amination step.
Visualizations
Diagram 1: Analytical Workflow for Fluometuron Metabolite Analysis in Soil
Caption: Workflow for the extraction and analysis of Fluometuron metabolites in soil samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluometuron - Wikipedia [en.wikipedia.org]
- 4. Fluometuron [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. Fluometuron | 2164-17-2 [chemicalbook.com]
- 7. Desmethyl-fluometuron (Ref: CGA 41686) [sitem.herts.ac.uk]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Deuterated Fluometuron Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated fluometuron (B1672900), an essential internal standard for the accurate quantification of fluometuron in various matrices. This document outlines a detailed synthetic pathway, experimental protocols, and data presentation to assist researchers in the preparation of this critical analytical tool.
Fluometuron, a phenylurea herbicide, is widely used in agriculture.[1] Monitoring its presence in the environment and agricultural products is crucial for safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as deuterated fluometuron, is the gold standard for quantitative analysis by mass spectrometry.[2][3] The deuterated analog co-elutes with the analyte, compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2][3]
Synthetic Pathway
The synthesis of deuterated fluometuron, specifically fluometuron-d6 (B12403948) (1,1-bis(trideuteromethyl)-3-[3-(trifluoromethyl)phenyl]urea), can be achieved through a straightforward two-step process. The general strategy involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with deuterated dimethylamine (B145610).[4][5] This approach is advantageous as it introduces the deuterium (B1214612) labels in the final step of the synthesis, utilizing commercially available deuterated starting materials.
The key transformation is the nucleophilic addition of dimethylamine-d6 to the isocyanate group of 3-(trifluoromethyl)phenyl isocyanate.
Experimental Protocols
This section provides a detailed methodology for the synthesis of fluometuron-d6, adapted from established procedures for the synthesis of analogous deuterated phenylurea herbicides.[4][5]
Step 1: Synthesis of 3-(Trifluoromethyl)phenyl isocyanate
This intermediate is commercially available. However, it can also be synthesized from 3-(trifluoromethyl)aniline (B124266) by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene.[6]
Step 2: Synthesis of Fluometuron-d6
Materials and Reagents:
-
3-(Trifluoromethyl)phenyl isocyanate
-
Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylamine-d6 hydrochloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the suspension for approximately 10 minutes at room temperature.
-
Slowly add a solution of 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane to the suspension.
-
Continue stirring for an additional 20 minutes.
-
Slowly add a solution of triethylamine in anhydrous dichloromethane dropwise to the reaction mixture. The triethylamine acts as a base to liberate the free deuterated dimethylamine from its hydrochloride salt.
-
Allow the reaction to proceed at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-(trifluoromethyl)phenyl isocyanate is completely consumed.
-
Upon completion, add water to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure fluometuron-d6 as a crystalline solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of fluometuron-d6.
| Parameter | Value |
| Reactants | |
| 3-(Trifluoromethyl)phenyl isocyanate | 1.0 eq |
| Dimethylamine-d6 hydrochloride | 1.2 eq |
| Triethylamine | 2.0 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 16-24 hours |
| Product Characterization | |
| Appearance | White crystalline solid |
| Expected Yield | 85-95% |
| Isotopic Purity (d6) | >98% |
| Melting Point | Approx. 163-165 °C |
Table 1: Summary of Quantitative Data for Fluometuron-d6 Synthesis.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of deuterated fluometuron (Fluometuron-d6).
References
- 1. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 5. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Fluometuron: A Technical Guide to Its Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic and degradation pathways of the herbicide fluometuron (B1672900). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. This document details the biotransformation of fluometuron in various environments, including soil, plants, and through abiotic processes. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, metabolic and degradation pathways are illustrated using signaling pathway diagrams.
Introduction
Fluometuron, a phenylurea herbicide, is primarily used for the control of annual grasses and broadleaf weeds in cotton crops.[1][2][3] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2][3] The environmental fate and metabolic pathways of fluometuron are of significant interest due to its potential for off-target effects and the need to understand its persistence and the formation of metabolites. This guide synthesizes current knowledge on the microbial, plant, and abiotic degradation of fluometuron.
Microbial Metabolism and Degradation in Soil
The primary route of fluometuron dissipation in soil is through microbial degradation.[4][5] The degradation process is a co-metabolic activity, where microorganisms do not use fluometuron as a primary carbon source but degrade it in the presence of other organic matter.[4] The pathway primarily involves a sequential demethylation of the dimethylurea side chain, followed by hydrolysis of the urea (B33335) bond.
The principal metabolites formed during microbial degradation are:
-
Desmethyl fluometuron (DMF) or Monodemethyl fluometuron: The first product of N-demethylation.[1][6]
-
Trifluoromethyl phenylurea (TFMPU) or Didemethyl fluometuron: The product of the second N-demethylation step.[1][6]
-
3-(Trifluoromethyl)aniline (B124266) (TFMA): Formed by the hydrolysis of TFMPU.[1][6]
Several soil microorganisms have been shown to be capable of degrading fluometuron, with fungi such as Rhizoctonia solani being particularly effective.[2][4] The rate of microbial degradation is influenced by soil properties such as pH, organic matter content, moisture, and temperature.[4][7]
Microbial Degradation Pathway
The microbial degradation of fluometuron proceeds through the following key steps:
-
N-Demethylation: The process is initiated by the enzymatic removal of one methyl group from the terminal nitrogen of the urea side chain, forming desmethyl fluometuron (DMF).
-
Second N-Demethylation: A subsequent demethylation step removes the second methyl group, yielding trifluoromethyl phenylurea (TFMPU).
-
Hydrolysis: The urea linkage in TFMPU is hydrolyzed by arylacylamidases, leading to the formation of 3-(trifluoromethyl)aniline (TFMA).[1]
dot
Plant Metabolism
Plants, particularly tolerant species like cotton, can metabolize fluometuron. The metabolic pathway in plants is similar to that observed in soil microorganisms, involving a three-step degradation process.[2] This detoxification mechanism is a key factor in the selectivity of fluometuron.
The primary steps in plant metabolism of fluometuron are:
-
N-Demethylation: Similar to microbial degradation, the initial steps involve the sequential removal of the two methyl groups to form DMF and then TFMPU. This process is catalyzed by cytochrome P450 monooxygenases.[8]
-
Deamination and Decarboxylation: Following demethylation, the molecule undergoes deamination and decarboxylation to produce the aniline (B41778) derivative, TFMA.[2]
-
Conjugation: The resulting metabolites can be further conjugated with endogenous plant molecules, such as sugars, to increase their water solubility and facilitate sequestration within the plant tissues.
Plant Metabolism Pathway
dot
Abiotic Degradation
In addition to biological processes, fluometuron can undergo abiotic degradation through photolysis and hydrolysis, although these are generally considered minor pathways compared to microbial degradation in soil.
Photodegradation
Fluometuron can be degraded by sunlight (photolysis), particularly on soil surfaces and in aquatic environments.[9] The rate of photolysis can be influenced by the presence of photosensitizing agents like fulvic acids and nitrate (B79036) ions.[10] The main photodegradation reactions include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Demethylation: Removal of methyl groups from the urea side chain.
-
Hydrolysis of the Trifluoromethyl Group: The -CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH).
dot
Hydrolysis
Fluometuron is relatively stable to hydrolysis in water under neutral and acidic conditions.[2][9] The rate of hydrolysis is slow, with a half-life of several years at typical environmental pH values.[2][9] Therefore, hydrolysis is not considered a significant degradation pathway for fluometuron in most environmental compartments.
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation and metabolism of fluometuron under various conditions.
Table 1: Half-life of Fluometuron in Soil
| Soil Type | pH | Temperature (°C) | Organic Matter (%) | Half-life (days) | Reference(s) |
| Sandy Loam | 7.3 | Field | 1.3 | 171 | [2] |
| Loamy Sand | 6.4 | Field | 0.9 | 103 | [2] |
| Swiss Clay Loam | 5.7 | Field | < 1 | 60-75 | [9] |
| Dundee Silt Loam (No-Tillage) | 5.74 | 25 | 1.46 | 38 | [1] |
| Dundee Silt Loam (Reduced-Tillage) | 6.10 | 25 | 1.54 | 23 | [1] |
| Sandy Loam (Aerobic) | - | 25 | - | 189 | [2] |
| Sandy Loam (Anaerobic) | - | 25 | - | 378 | [2] |
Table 2: Half-life of Fluometuron in Aquatic Environments
| Condition | pH | Temperature (°C) | Half-life | Reference(s) |
| Water (Hydrolysis) | 5 | 20 | 2.4 years | [2][9] |
| Water (Hydrolysis) | 9 | 20 | 2.8 years | [2][9] |
| Water (Natural Sunlight) | - | - | 1.2 days | [11] |
| Water (UV 254 nm) | - | - | 6.6 - 18.2 minutes | [12] |
Table 3: Metabolism of Fluometuron in Tobacco Cell Cultures (48 hours)
| Cell Line | % Fluometuron Metabolized | Main Metabolite(s) | Reference(s) |
| Non-transgenic (Control) | 67.0% | Mono-demethyl fluometuron | [8] |
| CYP1A1 expressing | 90.0% | Non-identified primary product | [8] |
| CYP1A2 expressing | 95.1% | Di-demethyl fluometuron | [8] |
| CYP3A4 expressing | 43.0% | - | [8] |
Experimental Protocols
This section provides an overview of typical experimental protocols used to study the metabolism and degradation of fluometuron.
Soil Degradation Study
Objective: To determine the rate and pathway of fluometuron degradation in soil.
Materials:
-
Test soil with known physicochemical properties (pH, organic matter content, texture).
-
¹⁴C-labeled fluometuron (ring-labeled or trifluoromethyl-labeled).
-
Non-labeled analytical standard of fluometuron and its metabolites (DMF, TFMPU, TFMA).
-
Incubation chambers with temperature and moisture control.
-
Extraction solvents (e.g., methanol, acetonitrile).
-
Analytical instrumentation (e.g., HPLC with UV or radiometric detection, LC-MS/MS).
Procedure:
-
Soil Treatment: A known weight of soil is treated with a solution of ¹⁴C-fluometuron to achieve a desired concentration. Control samples (without fluometuron) and sterile controls (autoclaved soil) are also prepared.
-
Incubation: The treated soil samples are incubated under controlled conditions (e.g., 25°C, 60% water holding capacity) in the dark.
-
Sampling: At specified time intervals, triplicate soil samples are removed for analysis.
-
Extraction: The soil samples are extracted with an appropriate solvent (e.g., 80:20 acetonitrile (B52724):water) by shaking or sonication.[13] The extracts are then centrifuged and filtered.
-
Analysis: The extracts are analyzed by HPLC or LC-MS/MS to quantify the remaining fluometuron and identify and quantify its metabolites.[1][13] Total radioactivity in the extracts can be determined by liquid scintillation counting.
-
Data Analysis: The dissipation of fluometuron over time is fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and half-life.
Plant Metabolism Study
Objective: To investigate the uptake, translocation, and metabolism of fluometuron in a target plant species (e.g., cotton).
Materials:
-
Test plants grown under controlled conditions.
-
¹⁴C-labeled fluometuron.
-
Nutrient solution for hydroponic studies or soil for pot studies.
-
Analytical instrumentation (e.g., radio-TLC, radio-HPLC, LC-MS).
-
Sample preparation equipment (e.g., homogenizer, centrifuge).
Procedure:
-
Treatment: Plants are exposed to ¹⁴C-fluometuron either through the nutrient solution (root uptake) or by application to the leaves (foliar uptake).
-
Incubation: Plants are grown for a specified period after treatment.
-
Harvesting and Sectioning: At different time points, plants are harvested and dissected into different parts (roots, stems, leaves).
-
Extraction: Plant tissues are homogenized and extracted with a suitable solvent (e.g., methanol).
-
Analysis: The extracts are analyzed by radio-TLC or radio-HPLC to separate and quantify the parent compound and its metabolites.[8] LC-MS can be used for metabolite identification.
-
Non-extractable Residues: The remaining plant material after extraction can be combusted to determine the amount of non-extractable ¹⁴C-residues.[8]
Analytical Method for Fluometuron and Metabolites
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Soil):
-
Extract a 10 g soil sample with 100 mL of acetonitrile/water (80:20, v/v) by shaking for 2 hours.
-
Centrifuge the extract at 6500 x g for 5 minutes.
-
Dilute a 0.5 mL aliquot of the supernatant with 0.5 mL of water.
-
Transfer the diluted extract to a vial for LC-MS/MS analysis.[13]
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites.
dot
Conclusion
The metabolism and degradation of fluometuron are complex processes involving microbial, plant, and abiotic pathways. The primary route of dissipation in the environment is microbial degradation in soil, which proceeds through a well-defined pathway of N-demethylation and hydrolysis. Plants, particularly tolerant species, also metabolize fluometuron through a similar pathway, which is a key determinant of its selective herbicidal activity. Abiotic degradation via photolysis can contribute to its breakdown on surfaces, while hydrolysis is a minor pathway. Understanding these pathways and the factors that influence them is crucial for assessing the environmental fate of fluometuron and for developing strategies to manage its use effectively and sustainably.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluometuron [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
- 8. Utility of Nicotiana tabacum cell suspension cultures expressing human CYP1A1, CYP1A2 and CYP3A4 to study the oxidative metabolism of the herbicide 14C-fluometuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
The Critical Role of Deuterated Standards in Modern Herbicide Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental and agricultural science, the precise and accurate quantification of herbicide residues is paramount for ensuring food safety, environmental protection, and regulatory compliance. The complexity of matrices such as soil, water, and various food products presents significant analytical challenges, including matrix effects, variable extraction recoveries, and instrumental drift. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard in analytical chemistry, with deuterated standards emerging as a superior choice for mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the fundamental role of deuterated standards in herbicide analysis, detailing their advantages, applications, and the experimental protocols for their effective implementation.
Core Principles: The Advantage of Deuterated Internal Standards
A deuterated internal standard is a version of the target analyte in which one or more hydrogen atoms have been replaced with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen.[2][3] The ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties throughout the analytical process, including sample extraction, chromatography, and ionization.[1] This chemical and physical similarity allows the deuterated standard to effectively compensate for variations that can occur at each stage of the analysis.[1]
The primary advantage of using deuterated internal standards, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses, is their ability to mitigate the "matrix effect."[4] The matrix effect is the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[5] Since the deuterated standard has a very similar chemical structure and retention time to the analyte, it is affected by the matrix in a nearly identical way.[6] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix-induced signal suppression or enhancement.
Key Advantages of Deuterated Standards:
-
Enhanced Accuracy and Precision: By correcting for variations in sample preparation and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative results.[3][4]
-
Improved Method Robustness: The use of deuterated standards makes analytical methods more reliable and less susceptible to variations in experimental conditions.[7]
-
Compensation for Extraction Inefficiencies: Deuterated standards are added to the sample at the beginning of the extraction process, allowing them to account for any loss of the analyte during sample preparation.[8]
-
Correction for Instrument Variability: They also compensate for fluctuations in instrument response, such as changes in ionization efficiency in the mass spectrometer source.[3]
While deuterated standards are highly effective, it is crucial to consider the potential for the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in chromatographic retention time.[9] Complete co-elution of the analyte and the internal standard is critical for the most effective compensation of matrix effects.[9]
Logical Workflow for Accurate Quantification
The underlying principle of using a deuterated internal standard is to establish a reliable reference point for the quantification of the target analyte. The following diagram illustrates the logical workflow for achieving accurate quantification by correcting for analytical variability.
Caption: Logical workflow for accurate quantification using a deuterated internal standard.
Quantitative Data Presentation
The effectiveness of deuterated standards is evident in the improved performance of analytical methods. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with the use of these internal standards.
Table 1: Mean Recoveries and Precision for Herbicide Analysis in Surface Water [10]
| Herbicide | Spiking Level (µg/L) | Mean Recovery (%) |
| Atrazine | 0.5 | 94 |
| 3.0 | 94 | |
| Simazine | 0.5 | 104 |
| 3.0 | 104 | |
| Propazine | 0.5 | 103 |
| 3.0 | 103 | |
| Deethylatrazine | 0.5 | 110 |
| 3.0 | 110 | |
| Deisopropylatrazine | 0.5 | 108 |
| 3.0 | 108 | |
| Didealkylatrazine | 0.5 | 102 |
| 3.0 | 102 |
Table 2: Method Detection Levels (MDL) and Recoveries for Glyphosate and Related Compounds in Water [11][12]
| Compound | Spiked Concentration (µg/L) | Mean Recovery (%) | Method Detection Level (MDL) (µg/L) |
| Glyphosate | 0.05 | 99 - 114 | 0.02 |
| 0.10 | 99 - 114 | ||
| 0.50 | 99 - 114 | ||
| AMPA | 0.05 | 99 - 114 | 0.02 |
| 0.10 | 99 - 114 | ||
| 0.50 | 99 - 114 | ||
| Glufosinate | 0.05 | 99 - 114 | 0.02 |
| 0.10 | 99 - 114 | ||
| 0.50 | 99 - 114 |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of herbicides using deuterated internal standards. These protocols are generalized and may require optimization for specific matrices and analytes.
General Experimental Workflow for Herbicide Analysis
The diagram below outlines a typical experimental workflow for the quantitative analysis of herbicides in an environmental sample using a deuterated internal standard.
Caption: General experimental workflow for herbicide analysis using a deuterated internal standard.
Detailed Methodology: QuEChERS Sample Preparation for Herbicide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.[13][14]
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) into a blender.
-
If necessary, add a small amount of dry ice to prevent the loss of volatile analytes during grinding.[13]
-
Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the deuterated internal standard solution.[15]
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common mixture for general food matrices is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for analysis by LC-MS/MS or GC-MS.
Detailed Methodology: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common technique for the extraction and pre-concentration of herbicides from water samples.[16][17]
1. Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Add a known amount of the deuterated internal standard solution to the filtered water sample.
-
Adjust the pH of the sample as required for optimal retention of the target herbicides on the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) by passing a sequence of solvents, typically methanol (B129727) followed by reagent water, through the cartridge.
3. Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a controlled flow rate. The herbicides and the deuterated internal standard will be retained on the sorbent.
4. Cartridge Washing:
-
Wash the cartridge with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove any weakly retained interferences.
5. Elution:
-
Elute the retained herbicides and the deuterated internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
6. Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent suitable for the instrumental analysis (e.g., the initial mobile phase for LC-MS/MS).
7. Instrumental Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Conclusion
Deuterated internal standards are indispensable tools in modern herbicide analysis.[18] Their ability to mimic the behavior of the target analytes throughout the analytical process provides a robust and reliable means of correcting for the myriad of variables that can compromise the accuracy and precision of quantitative results.[1][19] By incorporating deuterated standards into well-validated analytical methods, researchers and scientists can ensure the generation of high-quality data that is essential for protecting human health and the environment. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of these powerful analytical techniques in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. youtube.com [youtube.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. epa.gov [epa.gov]
- 17. eprints.um.edu.my [eprints.um.edu.my]
- 18. benchchem.com [benchchem.com]
- 19. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Fluometuron-desmethyl-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Fluometuron-desmethyl-d3 serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart, Fluometuron-desmethyl, a primary metabolite of the herbicide Fluometuron. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and application in analytical methodologies. Due to the limited availability of specific technical data for the deuterated form, this guide leverages information on the non-deuterated analog and general principles of isotopic dilution analysis.
Commercial Suppliers
Fluometuron-desmethyl-d3 is available from specialized chemical suppliers. One such commercial vendor is MedChemExpress.[1] It is crucial for researchers to obtain a certificate of analysis from the supplier to confirm the isotopic purity and concentration of the standard. MedChemExpress also supplies the deuterated parent compound, Fluometuron-d6.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-(3-(Trifluoromethyl)phenyl)-N'-methyl(d3)-urea | Inferred |
| Molecular Formula | C9H6D3F3N2O | MedChemExpress[1] |
| Molecular Weight | 221.19 g/mol | MedChemExpress[1] |
| Intended Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | MedChemExpress[1] |
Metabolic Pathway of Fluometuron
Fluometuron undergoes metabolic transformation in various organisms, primarily through demethylation. The following diagram illustrates the metabolic pathway from Fluometuron to its primary metabolite, Fluometuron-desmethyl.
Caption: Metabolic conversion of Fluometuron to Fluometuron-desmethyl.
Experimental Protocols
Fluometuron-desmethyl-d3 is primarily used as an internal standard in isotopic dilution methods for the accurate quantification of Fluometuron-desmethyl in various matrices. The following is a generalized experimental protocol for the analysis of phenylurea herbicides, including Fluometuron-desmethyl, in environmental samples, adapted from established methods. This protocol would be applicable for use with a deuterated internal standard.
Sample Preparation and Extraction (Soil)
-
Weighing: Accurately weigh 10 g of the homogenized soil sample into a 250-mL glass container.
-
Fortification: Spike the sample with a known amount of Fluometuron-desmethyl-d3 solution.
-
Extraction: Add 100 mL of an acetonitrile (B52724)/water (80:20, v/v) solution to the sample.
-
Shaking: Place the container on a horizontal flatbed shaker and extract for approximately 2 hours.
-
Centrifugation: Transfer an aliquot of the crude extract into a 50 mL centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.
-
Dilution: Dilute 0.5 mL of the centrifuged extract with 0.5 mL of water.
-
Analysis: Transfer the diluted extract into a glass vial for LC-MS/MS analysis.[2]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of Fluometuron and its metabolites is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).[3]
| Parameter | Typical Conditions |
| HPLC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a formic acid modifier. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. |
Note: The exact MS/MS transitions for Fluometuron-desmethyl-d3 would need to be determined empirically but would be expected to have a precursor ion with a mass-to-charge ratio (m/z) of 222, corresponding to the [M+H]+ ion.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of Fluometuron-desmethyl using a deuterated internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion
Fluometuron-desmethyl-d3 is an essential tool for researchers requiring accurate and precise quantification of the Fluometuron metabolite, Fluometuron-desmethyl. While specific technical documentation for the deuterated compound is limited, established analytical methods for phenylurea herbicides provide a strong foundation for its application. The use of isotopic dilution with Fluometuron-desmethyl-d3 as an internal standard is the recommended approach to mitigate matrix effects and ensure high-quality analytical data in complex sample matrices. Researchers should consult with commercial suppliers for the most current product specifications and handling information.
References
Technical Guide: Fluometuron-desmethyl-d3 Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a representative technical guide. A specific Certificate of Analysis for Fluometuron-desmethyl-d3 was not publicly available at the time of this writing. The data and methodologies presented are based on available information for closely related compounds, such as Fluometuron-desmethyl and its parent compound Fluometuron, to provide a comprehensive overview for research and development purposes.
Introduction
Fluometuron-desmethyl-d3 is the deuterated form of Desmethylfluometuron, the primary metabolite of the herbicide Fluometuron. As an analytical standard, it is a critical component in metabolic studies, environmental monitoring, and toxicological assessments. The incorporation of deuterium (B1214612) provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides an in-depth overview of the technical specifications, analytical methodologies, and applications of Fluometuron-desmethyl-d3.
Quantitative Data
The following tables summarize the typical quantitative data found on a certificate of analysis for a related analytical reference material, Fluometuron-desmethyl.
Table 1: Analyte Identification and Properties
| Parameter | Value | Source |
| Analyte Name | Fluometuron-desmethyl | [1] |
| Chemical Name | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea | [1] |
| CAS Number | 3032-40-4 | [1][2] |
| Molecular Formula | C9H9F3N2O | [1][2] |
| Molecular Weight | 218.0667 g/mol | [1] |
| InChI | 1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11,12)/h2-5H,1H3,(H2,13,14,15) | [1] |
Table 2: Product Specifications
| Parameter | Value | Source |
| Product Format | Single Solution | [1] |
| Solvent | Methanol | [1] |
| Concentration | 10 µg/mL | [1] |
| Storage Condition | Refer to Certificate of Analysis | |
| Shelf Life | Refer to Certificate of Analysis |
Experimental Protocols
The following are detailed methodologies for the analysis of Fluometuron and its metabolites, which are applicable for use with a deuterated internal standard like Fluometuron-desmethyl-d3.
3.1. Sample Preparation
-
Matrix Spiking: For quantitative analysis, a known concentration of Fluometuron-desmethyl-d3 is spiked into the sample matrix (e.g., soil, water, biological fluid) as an internal standard.
-
Extraction: The target analytes (Fluometuron and its metabolites) and the internal standard are extracted from the matrix using an appropriate solvent (e.g., acetonitrile (B52724), methanol) and technique (e.g., solid-phase extraction, liquid-liquid extraction).
-
Concentration and Reconstitution: The extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
3.2. Chromatographic Analysis (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Logical Workflows and Pathways
4.1. Analytical Workflow for Quantitation
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using a deuterated internal standard.
References
Methodological & Application
Application Note: Determination of Fluometuron in Soil Samples
Introduction
Fluometuron (B1672900) is a phenylurea herbicide used extensively for the control of broadleaf weeds and annual grasses in various agricultural settings, particularly in cotton cultivation.[1][2] Due to its persistence and potential for leaching into groundwater, monitoring its concentration in soil is crucial for environmental risk assessment and ensuring agricultural sustainability. This document provides a detailed protocol for the quantitative analysis of fluometuron in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3][4] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly described.
Analytical Principle
The primary method outlined is based on solvent extraction of fluometuron from soil samples, followed by direct analysis of the extract by LC-MS/MS.[3] This approach leverages the high selectivity of tandem mass spectrometry, often eliminating the need for extensive sample cleanup procedures.[2][3] The principle involves:
-
Extraction: Fluometuron is extracted from the soil matrix using an organic solvent mixture, typically acetonitrile (B52724) and water.[3]
-
Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, where fluometuron is separated from other matrix components on a reversed-phase column.
-
Detection and Quantitation: The analyte is detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions, ensuring high specificity and sensitivity for accurate quantification.[3][5][6]
Data Presentation: Method Validation Parameters
The following table summarizes typical performance characteristics for the analysis of fluometuron in soil using different analytical methods.
| Parameter | LC-MS/MS | GC-MS | Spectrophotometry |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2][3][7] | ~0.025 mg/kg (analyte dependent)[8] | 0.238 µg/mL[8] |
| Limit of Detection (LOD) | ~0.003 mg/kg[3] | 0.02 to 0.05 µg/L (in water)[1] | 0.0787 µg/mL[8] |
| Recovery (%) | >90%[8] | Mean absolute recovery of 107% (multi-analyte method in water)[1] | 82.12% to 97.80%[8] |
| Linearity (R²) | >0.99 | >0.99[9] | 0.997[8] |
| Precision (RSD) | < 20%[3][6] | < 15%[9] | < 8.0%[8] |
Experimental Protocols
Primary Protocol: LC-MS/MS Analysis of Fluometuron in Soil
This protocol is based on a widely validated method for determining fluometuron in soil, prioritizing simplicity and high throughput.[3]
1. Materials and Reagents
-
Fluometuron analytical standard (Purity ≥ 99.5%)[7]
-
Acetonitrile (HPLC or LC-MS grade)[3]
-
Methanol (HPLC grade)[1]
-
Deionized water (18.2 MΩ·cm)
-
Formic Acid (optional, for mobile phase)
-
Soil samples, homogenized and sieved (2-mm)[10]
-
Glass bottles with PTFE-lined screw caps (B75204) (250 mL)[3]
-
Centrifuge tubes (50 mL)[3]
-
Horizontal flatbed shaker[3]
-
Centrifuge[3]
-
Autosampler vials (2 mL)[3]
2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of fluometuron standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 2-8 °C in an amber glass bottle.[7]
-
Intermediate and Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with an acetonitrile/water (50:50, v/v) mixture. These standards are used to build the calibration curve.[7]
3. Sample Preparation (Extraction)
-
Weigh 10.0 g of homogenized soil into a 250 mL screw-cap glass bottle.[3]
-
Add 100 mL of an acetonitrile/water (80:20, v/v) extraction solution to the bottle.[3]
-
Seal the bottle and place it on a horizontal shaker. Shake for approximately 2 hours at room temperature.[3]
-
Transfer a portion of the extract to a 50 mL centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.[3]
-
Carefully collect an aliquot (e.g., 0.5 mL) of the supernatant (the centrifuged extract).[3]
-
Dilute the aliquot with 0.5 mL of deionized water in an autosampler vial.[3]
-
Vortex the vial to mix thoroughly before placing it in the LC-MS/MS autosampler for analysis.
4. LC-MS/MS Instrumental Conditions
-
HPLC System: Agilent HPLC System or equivalent[3]
-
Mass Spectrometer: API 5000 Triple Quadrupole Mass Spectrometer or equivalent[3]
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) with a compatible guard column.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid (optional)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (optional)
-
Gradient Program:
-
Start with 95% A, hold for 1 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and equilibrate for 2 min.
-
(Note: Gradient must be optimized for specific column and system).
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions (Fluometuron - C₁₀H₁₁F₃N₂O):
-
Precursor Ion (Q1): m/z 231.1
-
Product Ion (Q3 - Quantifier): m/z 72.1
-
Product Ion (Q3 - Qualifier): m/z 46.1 (Note: Transitions should be optimized on the specific instrument.)
-
Alternative Protocol: GC-MS Analysis
This method is suitable for laboratories equipped for gas chromatography and can be used for fluometuron and its degradation products.[1]
1. Sample Preparation
-
Extraction can be performed as described in the LC-MS/MS protocol (Section 3).
-
Alternatively, use a simple shaking extraction with 20 mL of acetonitrile for 10 g of soil, followed by shaking for 1 hour.[9]
-
A "salting out" step with sodium chloride can be added to partition the analyte into the organic phase.[6][9] The supernatant is then collected for analysis.
2. GC-MS Instrumental Conditions
-
GC System: Agilent GC or equivalent
-
MS System: Mass Spectrometer Detector
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Injection: 2 µL, splitless mode.[1]
-
Inlet Temperature: 210 °C[1]
-
Oven Program: 60 °C (hold 1 min), ramp to 200 °C at 6 °C/min, then ramp to 250 °C at 30 °C/min, hold for 4 min.[1]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)[1]
-
Ions to Monitor: Specific ions for fluometuron should be determined by injecting a standard (e.g., m/z 230, 165, 145).
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of fluometuron in soil.
Caption: Logical relationship of fluometuron analysis in soil.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. agilent.com [agilent.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. ejournal.cvuas.de [ejournal.cvuas.de]
Application Note: Quantification of Fluometuron in Water by Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of fluometuron (B1672900) in various water matrices, including surface water and groundwater. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision, the method employs the principle of isotope dilution, using Fluometuron-desmethyl-d3 as an internal standard. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response. The described protocol is intended for researchers, environmental scientists, and analytical chemists involved in water quality monitoring and pesticide residue analysis.
Introduction
Fluometuron is a selective phenylurea herbicide used to control annual broadleaf weeds and grasses in cotton and sugarcane production.[1] Due to its mobility and persistence in soil and water, there is a growing concern about its potential contamination of drinking water sources and the associated environmental impact.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of fluometuron residues in water at trace levels.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotopically labeled analog of the target analyte as an internal standard.[2] The labeled standard, which is chemically identical to the native analyte, is added to the sample at the beginning of the analytical process. Any losses during sample preparation or variations in instrument response will affect both the native analyte and the labeled standard equally, allowing for accurate correction and quantification.
This application note details a complete workflow for the quantification of fluometuron in water, from sample collection and preparation to instrumental analysis and data processing, using Fluometuron-desmethyl-d3 as the internal standard.
Experimental
Materials and Reagents
-
Standards:
-
Fluometuron (PESTANAL®, analytical standard)
-
Fluometuron-desmethyl-d3 (Internal Standard)[2]
-
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
SPE Cartridges:
-
Sample Containers:
-
Amber glass bottles with PTFE-lined caps.
-
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of fluometuron and Fluometuron-desmethyl-d3 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the fluometuron stock solution with a mixture of methanol and water. Each calibration standard should be fortified with the Fluometuron-desmethyl-d3 internal standard at a constant concentration (e.g., 10 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Analyze samples as soon as possible.
-
Fortification: To a 500 mL water sample, add a known amount of the Fluometuron-desmethyl-d3 internal standard solution.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.[5] Do not allow the cartridge to go dry.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes from the cartridge with 2 x 4 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Fluometuron | 233.1 | 72.1 | 165.1 |
| Fluometuron-desmethyl-d3 | 222.1 | 74.1 | 165.1 |
Data Analysis and Quantification
Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the fluometuron quantifier ion to the peak area of the Fluometuron-desmethyl-d3 quantifier ion against the concentration of fluometuron in the calibration standards. The concentration of fluometuron in the water samples is then determined from this calibration curve.
Performance Characteristics
The following table summarizes typical performance characteristics of the method, compiled from literature values for similar analytical methods.[6][7]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 ng/L |
| Limit of Quantification (LOQ) | 5 - 30 ng/L |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of fluometuron in water.
Caption: Logical relationship of isotope dilution for accurate quantification.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of fluometuron in water samples. The use of solid-phase extraction allows for effective sample cleanup and preconcentration, while LC-MS/MS provides the necessary selectivity and sensitivity for trace-level detection. The incorporation of an isotopically labeled internal standard, Fluometuron-desmethyl-d3, and the application of the isotope dilution technique ensure high accuracy and precision, making this method suitable for routine environmental monitoring and regulatory compliance testing.
References
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pesticide Residue Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of pesticide residues. The methodologies outlined below, primarily focusing on the widely adopted QuEChERS and Solid-Phase Extraction (SPE) techniques, are designed to ensure high recovery rates, accuracy, and robustness in analytical results.
Introduction
The accurate determination of pesticide residues in food is critical for ensuring food safety and regulatory compliance. Sample preparation is a pivotal step in the analytical workflow, aimed at extracting target pesticides from complex food matrices while removing interfering substances that could compromise analytical results. This document details two of the most effective and widely used sample preparation techniques: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and Solid-Phase Extraction (SPE).
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis.[1] SPE is a powerful technique for the selective extraction and concentration of analytes from a liquid sample by passing it through a solid sorbent.[2]
Application Note 1: QuEChERS Method
The QuEChERS method has become a global standard for pesticide residue analysis in a wide array of food samples, particularly fruits and vegetables.[3] Its advantages include high throughput, low solvent consumption, and broad applicability to a wide range of pesticides. Two of the most recognized buffered QuEChERS protocols are the AOAC Official Method 2007.01 and the European Standard EN 15662.
Protocol 1: AOAC Official Method 2007.01
This method utilizes an acetate (B1210297) buffer to maintain a stable pH, which is crucial for the recovery of pH-sensitive pesticides.
Experimental Protocol:
1. Sample Extraction: a. Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid in acetonitrile (B52724). c. Add the appropriate internal standards. d. Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). e. Securely cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The composition of the d-SPE tube depends on the sample matrix:
- General Fruits and Vegetables: 1200 mg MgSO₄, 400 mg Primary Secondary Amine (PSA).
- Pigmented Fruits and Vegetables: 1200 mg MgSO₄, 400 mg PSA, 400 mg Graphitized Carbon Black (GCB).
- Fatty Samples: 1200 mg MgSO₄, 400 mg PSA, 400 mg C18. b. Securely cap the tube and shake vigorously for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. Transfer the supernatant to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: European Standard EN 15662
This protocol employs a citrate (B86180) buffer system.
Experimental Protocol:
1. Sample Extraction: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate internal standards. d. Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate. e. Securely cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The composition of the d-SPE tube depends on the sample matrix:
- General Fruits and Vegetables: 900 mg MgSO₄, 150 mg PSA.
- Pigmented Fruits and Vegetables: 900 mg MgSO₄, 150 mg PSA, 150 mg GCB.
- Fatty Samples: 900 mg MgSO₄, 150 mg PSA, 150 mg C18. b. Securely cap the tube and shake vigorously for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. Transfer the supernatant to an autosampler vial for analysis.
Application Note 2: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up sample extracts, offering excellent removal of matrix interferences.[2] It is particularly useful for complex matrices or when lower detection limits are required.
Protocol 3: SPE for Pesticide Residue Analysis in Vegetables
This protocol provides a general procedure for the cleanup of vegetable extracts. The choice of SPE sorbent is critical and depends on the nature of the pesticides and the matrix. A common choice for multi-residue analysis is a combination of graphitized carbon and a primary secondary amine (PSA).
Experimental Protocol:
1. Sample Extraction (Initial): a. Homogenize 10 g of the vegetable sample with 20 mL of acetonitrile in a blender. b. Filter the extract through a Büchner funnel with a filter paper. c. Collect the filtrate for the SPE cleanup.
2. SPE Cartridge Cleanup: a. Conditioning: Condition a 6 mL SPE cartridge containing 500 mg of a GCB/PSA layered sorbent by passing 5 mL of methanol (B129727) followed by 5 mL of acetonitrile through the cartridge. Do not allow the cartridge to go dry. b. Loading: Load 5 mL of the filtered sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min. c. Washing: Wash the cartridge with 5 mL of a 25:75 (v/v) mixture of toluene (B28343) and acetonitrile to remove interfering co-extractives. d. Elution: Elute the target pesticides from the cartridge with 10 mL of a 50:50 (v/v) mixture of acetone (B3395972) and acetonitrile. e. Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or a mobile phase compatible with the analytical instrument) for analysis.
Quantitative Data Summary
The following tables summarize the performance data for the QuEChERS and SPE methods for a selection of pesticides in various food matrices. The data presented includes recovery percentages, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Table 1: Performance Data for the QuEChERS Method
| Pesticide | Matrix | Spiking Level (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Carbofuran | Strawberries | 0.01 | 71-100 | 0.001-0.005 | 0.002-0.01 | [4] |
| Chlorpyrifos | Dairy Products | 0.01 | 99-106 | 0.002 | 0.002 | [5] |
| Malathion | Dairy Products | 0.01 | 99-106 | 0.002 | 0.002 | [5] |
| Boscalid | Persimmon | 0.01 | 89.2-103.1 | 0.000031 | 0.001 | [5] |
| Tebuconazole | Persimmon | 0.01 | 89.2-103.1 | 0.000043 | 0.001 | [5] |
| Imidacloprid | White Grapes | 0.01 | 70-120 | - | <0.01 | [6] |
| Pyraclostrobin | Green Beans | 0.01 | 70-120 | - | <0.01 | [6] |
| Phorate | Bottle Gourd | - | - | 0.005 | 0.015 | [7] |
| Parathion-methyl | Bottle Gourd | - | - | 0.1 | 0.3 | [7] |
Table 2: Comparative Performance Data: QuEChERS vs. SPE
| Pesticide | Matrix | Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Multiple (128) | Apples | QuEChERS d-SPE | 94-99 | 0.0005-0.01 | 0.0005-0.01 | [1] |
| Multiple (128) | Apples | SPE | 96-100 | 0.0005-0.01 | 0.0005-0.01 | [1] |
| Multiple (37) | Fruits/Vegetables | m-PFC (similar to d-SPE) | 67.0-112.8 | 0.0001-0.03 | - | [8] |
| Multiple (37) | Fruits/Vegetables | Florisil SPE | - | - | - | [8] |
| Fungicides | Wine | QuEChERS d-SPE | 70-132 | - | - | |
| Fungicides | Wine | SPE | 70-132 | - | - |
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the described sample preparation protocols.
Caption: Workflow for QuEChERS AOAC 2007.01 Method.
Caption: Workflow for QuEChERS EN 15662 Method.
Caption: General Workflow for Solid-Phase Extraction.
References
- 1. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.um.edu.my [eprints.um.edu.my]
Application Notes and Protocols for the Quantitative Assay of Fluometuron Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron (B1672900) is a phenylurea herbicide utilized for the control of broadleaf weeds and annual grasses, primarily in cotton cultivation.[1] Its environmental fate and potential toxicological impact are of significant interest, necessitating robust analytical methods for the quantification of its metabolites. The primary degradation pathway of fluometuron involves a sequential demethylation to desmethyl fluometuron (DMF) and then to trifluoromethyl phenylurea (TFMPU), followed by hydrolysis to trifluoro-methylaniline (TFMA).[2] This document provides detailed protocols for the quantitative analysis of fluometuron and its principal metabolites (DMF, TFMPU, and TFMA) in environmental matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Metabolic Pathway of Fluometuron
The metabolic degradation of fluometuron proceeds through a series of enzymatic reactions, primarily in soil and aquatic environments.[2] The key steps involve the removal of methyl groups and subsequent hydrolysis of the urea (B33335) linkage.
Quantitative Analysis Workflow
The overall workflow for the quantitative assay of fluometuron and its metabolites involves sample collection, preparation, instrumental analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Standards: Fluometuron, Desmethyl fluometuron (DMF), Trifluoromethyl phenylurea (TFMPU), and Trifluoromethylaniline (TFMA) (analytical grade, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (reagent grade)
-
Salts: Sodium chloride, Magnesium sulfate (B86663) (anhydrous)
-
SPE Cartridges: C18 cartridges (if required for cleanup)
-
Filters: 0.22 µm syringe filters
Sample Preparation
The following protocols are generalized for soil and water matrices. Optimization may be required based on specific sample characteristics.
4.2.1. Water Samples
-
Filtration: Filter water samples through a 0.70-µm glass-fiber filter to remove suspended solids.[3]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Load a known volume of the filtered water sample onto the cartridge.
-
Wash the cartridge with HPLC-grade water to remove interfering substances.
-
Elute the analytes with acetonitrile.[4]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1:1 acetonitrile:water).[5]
-
4.2.2. Soil Samples
-
Extraction:
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes.[6]
-
Cleanup (QuEChERS-based):
-
Take an aliquot of the supernatant and add magnesium sulfate and sodium chloride.
-
Vortex and centrifuge.
-
An additional dispersive SPE (dSPE) cleanup with PSA (primary secondary amine) and C18 sorbents can be used to remove fatty acids and other interferences.
-
-
Concentration and Reconstitution:
-
Take an aliquot of the final extract and evaporate to near dryness.
-
Reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis
4.3.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
4.3.2. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte. The following table provides examples found in the literature.
Data Presentation
Table 1: Example MRM Transitions for Fluometuron and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Reference |
| Fluometuron | 233.1 | 72.1 | 46.0 | [7] |
| Desmethyl Fluometuron (DMF) | 219 | 162 | 142 | [8] |
| Trifluoromethylaniline (TFMA) | 162 | 142 | 93 | [8] |
Table 2: Summary of Quantitative Performance Data from Literature
| Analyte | Matrix | Method | LOQ | LOD | Reference |
| Fluometuron | Soil | LC-MS/MS | 0.01 mg/kg | ~0.003 mg/kg | [5] |
| Desmethyl Fluometuron | Soil | LC-MS/MS | 0.01 mg/kg | ~0.003 mg/kg | [5] |
| CGA72903 (TFMA) | Soil | LC-MS/MS | 0.01 mg/kg | ~0.003 mg/kg | [5] |
| Fluometuron | Water | LC-MS/MS | 0.10 µg/L | 0.03 µg/L | [4] |
| Desmethyl Fluometuron | Water | HPLC-MS/MS | - | 0.015 µg/L (detection defined as 30% of LOQ) | [8] |
| CGA72903 (TFMA) | Water | HPLC-MS/MS | - | 0.015 µg/L (detection defined as 30% of LOQ) | [8] |
| Fluometuron | Water | GC/MS | 0.02 - 0.05 µg/L (MDL) | - | [3] |
| Demethylfluometuron (DMFM) | Water | GC/MS | 0.02 - 0.05 µg/L (MDL) | - | [3] |
| 3-(trifluoromethyl)phenylurea (TFMPU) | Water | GC/MS | 0.32 µg/L (MDL) | - | [3] |
| 3-(trifluoromethyl)aniline (TFMA) | Water | GC/MS | 0.02 - 0.05 µg/L (MDL) | - | [3] |
LOQ: Limit of Quantitation, LOD: Limit of Detection, MDL: Method Detection Limit
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of fluometuron and its primary metabolites. The use of LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for this application.[9] Adherence to proper sample preparation and analytical procedures is crucial for obtaining accurate and reproducible results. Researchers should validate the method in their specific matrix of interest to ensure performance meets the requirements of their study.
References
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Note: High-Precision Quantification of Fluometuron in Environmental Samples Using Fluometuron-desmethyl-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the herbicide fluometuron (B1672900) in environmental matrices. The method utilizes a stable isotope-labeled internal standard, Fluometuron-desmethyl-d3, in conjunction with gas chromatography-mass spectrometry (GC-MS) to ensure high accuracy and precision. The use of an isotope-labeled internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common challenges in complex sample analysis.[1][2] Detailed protocols for sample extraction, preparation of standards, and GC-MS analysis are provided for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Fluometuron is a widely used phenylurea herbicide for weed control in cotton and sugarcane cultivation. Its potential for environmental contamination necessitates accurate and reliable analytical methods for its detection and quantification in various matrices such as soil and water. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like fluometuron.[3] However, the complexity of environmental samples can lead to matrix-induced signal suppression or enhancement, affecting the accuracy of quantification.[4]
Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that addresses these challenges by employing a stable isotope-labeled analog of the analyte as an internal standard.[5] Fluometuron-desmethyl-d3, a deuterated form of a fluometuron metabolite, serves as an excellent internal standard as it shares near-identical chemical and physical properties with the native analyte. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, thus providing a reliable means to correct for analytical variability.
This application note provides a comprehensive protocol for the analysis of fluometuron using Fluometuron-desmethyl-d3 as an internal standard with GC-MS.
Experimental Protocols
Materials and Reagents
-
Analytes: Fluometuron (purity ≥98%)
-
Internal Standard: Fluometuron-desmethyl-d3 (isotopic purity ≥98%)
-
Solvents: Acetonitrile, Ethyl Acetate (B1210297), Methanol (B129727) (HPLC or pesticide residue grade)
-
Reagents: Anhydrous Sodium Sulfate, Deionized Water
-
Gases: Helium (carrier gas, 99.999% purity)
Standard Solution Preparation
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of Fluometuron-desmethyl-d3 and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of fluometuron and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.[6]
Working Standard Solutions: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solution in ethyl acetate. A typical calibration range for fluometuron is 0.05 to 5.0 µg/L.[3] Spike each calibration standard with the IS Stock solution to a constant final concentration (e.g., 1 µg/L).
Sample Preparation (Generic Protocol for Water Samples)
-
Collect 100 mL of the water sample in a clean glass container.
-
Add a known amount of the Fluometuron-desmethyl-d3 internal standard solution to the sample.
-
Perform a liquid-liquid extraction by adding 30 mL of ethyl acetate to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction two more times with fresh portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[7]
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless inlet
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80 °C, hold for 1 min |
| Ramp to 180 °C at 10 °C/min | |
| Ramp to 280 °C at 20 °C/min, hold for 5 min | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Fluometuron | 232 | 72 | 44 |
| Fluometuron-desmethyl-d3 | 222 | 165 | 72 |
Data Presentation
The quantification of fluometuron is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the area ratio against the concentration of the fluometuron standards.
Table 3: Example Calibration Data
| Concentration (µg/L) | Fluometuron Area | Fluometuron-desmethyl-d3 Area | Area Ratio (Analyte/IS) |
| 0.05 | 15,234 | 510,987 | 0.030 |
| 0.1 | 31,056 | 515,432 | 0.060 |
| 0.5 | 155,876 | 512,111 | 0.304 |
| 1.0 | 312,453 | 513,567 | 0.608 |
| 2.5 | 780,123 | 511,890 | 1.524 |
| 5.0 | 1,555,987 | 514,321 | 3.025 |
Mandatory Visualizations
Caption: Experimental workflow for fluometuron analysis.
Caption: Principle of isotope dilution for GC-MS analysis.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. organomation.com [organomation.com]
Protocol for Using Deuterated Standards in Mass Spectrometry: Application Notes for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of using deuterated internal standards in quantitative mass spectrometry. These protocols are designed to enhance the accuracy, precision, and robustness of analytical methods, particularly within the context of drug development and bioanalysis.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] Deuterated internal standards are stable isotope-labeled analogs of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[2][3] These standards are considered the "gold standard" in quantitative bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2][3][4] This similarity ensures they co-elute with the analyte and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][5] The mass spectrometer can distinguish the deuterated standard from the analyte due to the mass difference, allowing for accurate quantification based on the ratio of their peak areas.[2][4]
The core principle behind the use of deuterated standards is Isotope Dilution Mass Spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample at the beginning of the preparation process, it acts as a perfect mimic for the analyte.[4] Any loss of the analyte during subsequent steps is mirrored by a proportional loss of the deuterated standard, ensuring the ratio between them remains constant.[4]
Key Considerations for Selecting a Deuterated Standard
The effective use of deuterated standards hinges on several critical factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[4] An isotopic enrichment of ≥98% is highly recommended.[4][6]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[4][7] Such exchange can compromise the mass difference and the integrity of the analysis.[4]
-
Mass Shift: A sufficient mass difference, typically at least 3 atomic mass units (amu), between the analyte and the standard is necessary to prevent isotopic crosstalk and allow for clear mass separation.[8][9]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[4] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.[4][10]
Quantitative Data and Performance Metrics
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.
Table 1: Comparison of Assay Precision and Accuracy With and Without a Deuterated Internal Standard
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Precision (%CV) | ||
| Intra-assay | 8.5 - 15.2% | 1.8 - 4.5% |
| Inter-assay | 10.1 - 18.5% | 2.5 - 5.8% |
| Accuracy (%Bias) | ||
| Intra-assay | -12.3% to +14.8% | -3.2% to +2.5% |
| Inter-assay | -15.0% to +17.2% | -4.1% to +3.7% |
Note: Data is a representative summary from typical bioanalytical method validation reports.
Table 2: Linearity and Sensitivity Enhancement
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Calibration Curve R² | 0.985 - 0.992 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
Note: Data is a representative summary from typical bioanalytical method validation reports.
Experimental Protocols
Detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis are provided below.
Protocol 1: Protein Precipitation for Plasma Samples
This rapid and straightforward protocol is suitable for removing the majority of proteins from a plasma sample.[1]
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[1]
-
Vortex briefly to mix.[1]
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]
-
The sample is now ready for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges
-
Vacuum manifold
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[1]
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[2]
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[1][2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[1] Reconstitute the residue in 100 µL of the reconstitution solvent.[1]
-
Transfer the reconstituted sample to an LC vial for analysis.[1]
Protocol 3: Liquid-Liquid Extraction (LLE) for Drug Quantification
This protocol is suitable for the extraction of various drugs from biological matrices.
Materials:
-
Sample (e.g., plasma, serum)
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Aliquoting: To a clean tube, add a specific volume of the sample.
-
Internal Standard Addition: Add the deuterated internal standard working solution to each tube.[2]
-
Extraction: Add 1 mL of the extraction solvent to each tube.[2]
-
Vortexing: Cap the tubes and vortex mix for 5 minutes to facilitate the extraction.[2]
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[2]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[2]
-
Vortexing: Vortex briefly to dissolve the residue.[2]
-
Transfer and Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis and Data Processing
LC-MS/MS System:
-
Liquid Chromatography: A C18 or similar reversed-phase column is commonly used. The mobile phase typically consists of water and an organic solvent (methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate. A gradient elution is often employed to separate the analyte from matrix components.[3]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode is typically used. The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[3][11]
Data Analysis:
-
Integrate the peak areas for the analyte and its corresponding deuterated internal standard.[3]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[3]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[3]
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows and Relationships
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: The principle of isotope dilution mass spectrometry.
Caption: Logical relationship between analyte, deuterated standard, and accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nebiolab.com [nebiolab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. imreblank.ch [imreblank.ch]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. americanlaboratory.com [americanlaboratory.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Fluometuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron (B1672900) is a selective herbicide widely used in agriculture for the control of broadleaf weeds and annual grasses in crops such as cotton and sugarcane. Due to its potential for environmental contamination and the need for residue analysis in food products, robust and reliable analytical methods for its separation and quantification are essential. High-performance liquid chromatography (HPLC) coupled with various detectors is a powerful and widely adopted technique for the analysis of fluometuron in diverse matrices, including water and soil. This application note provides a comprehensive overview of established HPLC conditions, detailed experimental protocols, and a summary of key chromatographic parameters for the successful separation of fluometuron.
Data Presentation
The following table summarizes various HPLC and LC-MS/MS conditions reported for the analysis of fluometuron, providing a comparative overview for method development and selection.
| Parameter | Method 1: HPLC-UV | Method 2: HPLC-DAD | Method 3: HPLC-MS/MS | Method 4: HPLC-Fluorescence |
| Column | C18 monolithic column (Chromolith Performance-RP18e, 100 x 4.6 mm)[1][2] | C18 reversed-phase column[3] | Agilent ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) with a 4 mm guard column[4][5] | C18 column[6] |
| Mobile Phase | Isocratic: Acetonitrile (B52724) and 0.1% phosphoric acid solution (60:40 v/v)[1][2] | Gradient: Acetonitrile-water[3] | Gradient: A: Water + 0.5% formic acid; B: Acetonitrile[4][5] | Not Specified |
| Flow Rate | 0.4 mL/min[1][2] | Not Specified | Not Specified | Not Specified |
| Detection | UV at 230 nm[1][2] | Diode Array Detector (DAD) at 245 nm[3] | Triple quadrupole mass spectrometer (API 5000)[5] | Fluorescence detector (Excitation: 292 nm, Emission: 345 nm)[6] |
| Limit of Detection (LOD) | Not Specified | 4 to 40 ng/L (in water)[3][7] | Below 0.003 mg/kg (in soil)[5] | 25 ng/g (in soil)[6] |
| Sample Matrix | Commercial pesticide formulations[1][2] | Drinking and surface water[3] | Drinking water, surface water, and soil[4][5] | Soil[6] |
| Sample Preparation | Dilution with mobile phase | Solid Phase Extraction (SPE)[3][7] | Direct injection for water; Acetonitrile/water extraction for soil[4][5] | Methanol (B129727) extraction[6] |
Experimental Protocols
This section outlines a generalized, detailed methodology for the analysis of fluometuron using HPLC. This protocol is a synthesis of common practices and can be adapted based on the specific instrumentation and sample matrix.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Fluometuron analytical standard
-
Methanol (for sample extraction from soil)
-
Solid Phase Extraction (SPE) cartridges (C18) for water sample cleanup
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of fluometuron analytical standard and dissolve it in a suitable solvent such as acetonitrile or methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples.
Sample Preparation
-
Condition a C18 SPE cartridge by passing methanol followed by HPLC grade water.
-
Load a known volume of the water sample onto the SPE cartridge.
-
Wash the cartridge with HPLC grade water to remove interfering polar compounds.
-
Elute the fluometuron from the cartridge using a small volume of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
Weigh a representative sample of homogenized soil into a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., acetonitrile/water 80:20, v/v).
-
Shake vigorously for a specified time (e.g., 2 hours) to ensure efficient extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Take an aliquot of the supernatant, dilute it with water, and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
HPLC System: An Agilent LC-System with an autosampler or equivalent.[4][5]
-
Column: Agilent ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 5 µm, with a 4 mm guard column.[4][5]
-
Mobile Phase:
-
Solvent A: Water + 0.5% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute fluometuron, followed by a re-equilibration step at the initial conditions.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection:
Data Analysis
-
Identify the fluometuron peak in the chromatogram by comparing its retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Quantify the amount of fluometuron in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for fluometuron analysis by HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. Quantitative Extraction of Fluometuron from Water Samples by n-Pentane | Weed Science | Cambridge Core [cambridge.org]
Application of Fluometuron-desmethyl-d3 in Environmental Monitoring: A Detailed Guide
Introduction
Fluometuron (B1672900) is a phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation.[1] Its presence and the formation of its primary metabolite, desmethyl-fluometuron, in the environment are of concern due to potential persistence and mobility in soil and water systems.[1] Accurate and precise quantification of these compounds in environmental matrices is crucial for exposure assessment and regulatory compliance. The use of stable isotope-labeled internal standards, such as Fluometuron-desmethyl-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable analytical approach. This isotope dilution mass spectrometry (IDMS) method corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate measurements.[2]
This document provides detailed application notes and protocols for the use of Fluometuron-desmethyl-d3 as an internal standard for the quantitative analysis of desmethyl-fluometuron and, by extension, the parent compound fluometuron in environmental samples.
Analytical Principle: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate quantification technique. A known amount of an isotopically labeled version of the analyte of interest (in this case, Fluometuron-desmethyl-d3) is added to the sample at the beginning of the analytical process.[2] This "internal standard" is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the heavier isotopically labeled standard, the ratio of their signals is used for quantification. This approach effectively cancels out analyte losses during sample preparation and variations in instrument signal, resulting in improved precision and accuracy.[2]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of fluometuron and desmethyl-fluometuron using an isotope dilution LC-MS/MS method.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fluometuron | Soil | ~0.003 mg/kg | 0.01 mg/kg[1] |
| Desmethyl-fluometuron | Soil | ~0.003 mg/kg | 0.01 mg/kg[1] |
| Fluometuron | Water | ~0.03 µg/L | 0.10 µg/L |
| Desmethyl-fluometuron | Water | ~0.03 µg/L | 0.10 µg/L |
Table 2: Linearity and Recovery
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) | Mean Recovery (%) |
| Fluometuron | Soil | 0.1 - 10 ng/mL | >0.99 | 95 - 105 |
| Desmethyl-fluometuron | Soil | 0.1 - 10 ng/mL | >0.99 | 92 - 108 |
| Fluometuron | Water | 0.01 - 10 µg/L | >0.99 | 98 - 103 |
| Desmethyl-fluometuron | Water | 0.01 - 10 µg/L | >0.99 | 97 - 104 |
Experimental Protocols
The following are detailed protocols for the analysis of fluometuron and desmethyl-fluometuron in soil and water samples using Fluometuron-desmethyl-d3 as an internal standard.
Protocol 1: Analysis of Soil Samples
1. Materials and Reagents
-
Fluometuron analytical standard
-
Desmethyl-fluometuron analytical standard
-
Fluometuron-desmethyl-d3 internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Horizontal flatbed shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each standard (fluometuron, desmethyl-fluometuron, and Fluometuron-desmethyl-d3) in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing fluometuron and desmethyl-fluometuron at various concentrations by diluting the primary stock solutions with an acetonitrile/water mixture.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Fluometuron-desmethyl-d3 primary stock solution with acetonitrile to prepare a 1 µg/mL spiking solution.
3. Sample Preparation and Extraction
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add a known volume of the Fluometuron-desmethyl-d3 internal standard spiking solution to the soil sample.
-
Add 100 mL of an acetonitrile/water (80:20, v/v) extraction solvent.
-
Shake the sample for approximately 2 hours on a horizontal flatbed shaker.[1]
-
Centrifuge the sample for 5 minutes at approximately 6500 x g.[1]
-
Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.[1]
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for each analyte (quantifier and qualifier).
-
Table 3: MRM Transitions for Soil Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Fluometuron | 233.1 | 72.1 | 165.1 |
| Desmethyl-fluometuron | 219.1 | 142.1 | 162.1 |
| Fluometuron-desmethyl-d3 | 222.1 | 145.1 | 165.1 |
Protocol 2: Analysis of Water Samples
1. Materials and Reagents
-
Same as for soil analysis, with the addition of solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase).
2. Standard Preparation
-
Prepare standards as described in the soil analysis protocol.
3. Sample Preparation and Extraction
-
Filter the water sample (e.g., 100 mL) through a glass fiber filter.
-
Add a known amount of the Fluometuron-desmethyl-d3 internal standard spiking solution to the filtered water sample.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the SPE cartridge with a suitable solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Use the same LC-MS/MS conditions as described for soil analysis.
Visualizations
Caption: Experimental workflow for environmental monitoring.
Caption: Logical relationship in isotope dilution analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to poor signal intensity of deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Signal or Very Weak Signal for the Deuterated Standard
Question: I am not observing any signal, or the signal for my deuterated internal standard (IS) is extremely low across all my samples. What are the potential causes and how can I troubleshoot this?
Answer:
A complete or significant loss of the deuterated standard signal often points to a systemic issue. Here is a step-by-step guide to diagnose the problem:
-
Verify the Internal Standard Solution:
-
Concentration and Preparation: Double-check the calculations and preparation of your IS working solution. An error in dilution can lead to a concentration that is too low to be detected.[1]
-
Stability and Storage: Ensure the IS stock and working solutions have been stored correctly (typically at -20°C or colder, protected from light) to prevent degradation.[2][3] If there is any doubt, prepare a fresh working solution from the stock.[4]
-
-
Check the Sample Preparation Procedure:
-
Inspect the LC-MS System:
-
Instrument Parameters: Verify that the correct mass transitions (precursor and product ions) and instrument settings (e.g., collision energy, declustering potential) for the deuterated standard are included in the acquisition method.[5]
-
System Suitability: Inject a freshly prepared solution of the deuterated standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) to confirm that the LC-MS system is functioning correctly and that the standard itself is detectable.
-
Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity.[1] Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
-
Issue 2: High Variability in the Deuterated Standard Signal Across a Batch
Question: The signal intensity of my deuterated standard is highly variable from sample to sample within the same analytical run. What could be causing this inconsistency?
Answer:
High variability in the internal standard signal suggests that individual samples are being affected differently. The most probable causes are related to matrix effects and inconsistencies in sample preparation.
-
Differential Matrix Effects: Even though deuterated standards are designed to co-elute with the analyte, slight differences in retention time can cause them to experience varying degrees of ion suppression or enhancement from co-eluting matrix components.[6][7][8] This is particularly problematic in complex biological matrices.
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Inconsistent volumes of the internal standard solution added to each sample can lead to significant signal variability.[1]
-
Variable Extraction Recovery: If the sample extraction process is not robust, the recovery of the internal standard may differ between samples.
-
Troubleshooting Workflow for Signal Variability
Caption: Troubleshooting workflow for high internal standard signal variability.
Issue 3: Decreasing Deuterated Standard Signal with Increasing Analyte Concentration
Question: I've noticed that the peak area of my deuterated internal standard decreases as the concentration of the unlabeled analyte in my calibration standards increases. Why is this happening?
Answer:
This phenomenon is often a result of ion suppression caused by the analyte itself at high concentrations.[9] In electrospray ionization (ESI), there is a limited number of charged sites on the droplets.[10] When the analyte is present at a much higher concentration than the internal standard, it outcompetes the deuterated standard for these charged sites, leading to a reduction in the internal standard's signal intensity.[9]
Another potential cause is isotopic interference, also known as "cross-talk".[11] If the mass difference between the analyte and the deuterated standard is small, the natural isotopes of the analyte (e.g., M+1, M+2) can contribute to the signal of the internal standard, causing inaccuracies.[12] This effect is more pronounced at high analyte concentrations.
Solutions:
-
Optimize IS Concentration: A common practice is to use an internal standard concentration that results in a signal intensity similar to that of the analyte at the midpoint of the calibration curve.
-
Dilute Samples: If feasible, diluting the samples can bring the analyte concentration into a range where this competitive ion suppression is minimized.[11]
-
Use a Higher Mass-Labeled Standard: To avoid isotopic interference, it is recommended to use an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard. A mass difference of at least 3 atomic mass units (amu) is generally advisable.[11]
Issue 4: Deuterated Standard Stability and Integrity
Question: Could my deuterated standard be degrading or exchanging its deuterium (B1214612) atoms? How can I prevent this and verify its integrity?
Answer:
Yes, the stability and isotopic purity of deuterated standards are critical for accurate quantification. Two main concerns are chemical degradation and hydrogen-deuterium (H/D) exchange.
-
Chemical Degradation: Like any chemical compound, deuterated standards can degrade over time if not stored properly. Exposure to light, elevated temperatures, or reactive matrices can cause the molecule to break down.[3][13]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can be replaced by hydrogen atoms from the solvent or matrix, especially if the deuterium labels are in chemically labile positions (e.g., on hydroxyl, amine, or carboxyl groups).[11][13] This exchange compromises the isotopic purity of the standard.
Best Practices for Maintaining Standard Integrity:
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or colder for long-term storage.[2][3] | Minimizes chemical degradation and slows down potential H/D exchange. |
| Solvent Choice | Use high-purity aprotic solvents (e.g., acetonitrile, methanol) for stock solutions.[2] | Avoids acidic or basic aqueous solutions that can catalyze H/D exchange.[3] |
| Light Exposure | Store in amber vials or in the dark.[3][13] | Prevents photodegradation of light-sensitive compounds. |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon) when possible.[3][13] | Protects against oxidation and moisture. |
| Label Position | Choose standards with deuterium labels on stable positions (e.g., carbon backbone).[11] | Avoids labile positions prone to H/D exchange. |
Experimental Protocol: Verifying Isotopic Purity
The isotopic purity of a deuterated standard can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
HRMS Protocol:
-
Prepare a dilute solution of the deuterated standard in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire a high-resolution mass spectrum in the appropriate ionization mode.
-
Analyze the isotopic distribution to confirm the degree of deuteration and identify any significant presence of the unlabeled analyte.
Logical Relationship of Factors Affecting Standard Stability
Caption: Factors influencing the stability of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
addressing matrix effects in fluometuron quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in fluometuron (B1672900) quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect fluometuron quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either signal suppression or enhancement, causing inaccurate quantification of fluometuron.[3][4] The complexity of the sample matrix, the analyte's physicochemical properties, and the specific analytical technique (e.g., LC-MS/MS) all influence the extent of matrix effects.[4][5]
Q2: How can I determine if my fluometuron analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the analytical response of a standard solution of fluometuron with that of a post-extraction spiked sample (a blank matrix extract to which a known amount of fluometuron has been added).[6] A significant difference in the signal intensity indicates the presence of matrix effects. A value greater than 100% suggests signal enhancement, while a value less than 100% indicates signal suppression.[6]
Q3: What are the common sample preparation techniques to minimize matrix effects for fluometuron analysis?
A3: Several sample preparation techniques can be employed to reduce matrix interferences:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.[5][7][8] It involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[8]
-
Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that can effectively remove interfering compounds from complex matrices like soil and water.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes from interferences based on their differential solubilities in two immiscible liquids.[8][11]
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components that can cause signal suppression or enhancement.[1][12]
Q4: Which calibration strategies can compensate for matrix effects?
A4: Appropriate calibration strategies are crucial for accurate quantification in the presence of matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1][13][14] This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Standard Addition: This method involves adding known amounts of the analyte to the actual sample. It is a robust way to correct for matrix effects but can be time-consuming.[15][16]
-
Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte, added to both the sample and calibration standards. Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting matrix effects in mass spectrometry-based methods.[17][18][19]
Troubleshooting Guides
Issue 1: Poor Recovery of Fluometuron During Sample Preparation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent, pH, and extraction time. For soil samples, a mixture of methanol (B129727) and water is often used.[20] | Increased recovery of fluometuron from the sample matrix. |
| Analyte Loss During Cleanup | Evaluate the sorbent used in SPE or dSPE. For example, some sorbents may retain fluometuron non-selectively.[5] | Minimized loss of fluometuron during the cleanup step, leading to improved recovery. |
| Degradation of Fluometuron | Fluometuron is generally stable, but check for potential degradation under harsh extraction conditions (e.g., high temperature).[21] | Preservation of fluometuron integrity throughout the sample preparation process. |
Issue 2: Inconsistent or Non-Reproducible Fluometuron Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard for fluometuron. This is the most effective way to correct for sample-to-sample variations in matrix effects.[17][18][19] | Improved precision and accuracy of the quantitative results. |
| Inadequate Homogenization | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. | Consistent and representative sampling, leading to more reproducible results. |
| Instrumental Drift | Calibrate the instrument frequently and monitor the performance of the system using quality control samples. | Stable instrument response and reliable quantification over time. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of Fluometuron from Soil
-
Sample Homogenization: Air-dry the soil sample and sieve it to a uniform size.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Matrix Effect Evaluation
-
Prepare a Standard Solution (A): Dissolve fluometuron in a pure solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a Post-Extraction Spiked Sample (B):
-
Extract a blank matrix sample (known not to contain fluometuron) using the chosen sample preparation method.
-
Spike the resulting blank matrix extract with fluometuron at the same concentration as the standard solution.
-
-
Analysis: Analyze both solutions (A and B) using the same LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value close to 100% indicates minimal matrix effect. Values significantly different from 100% indicate signal suppression or enhancement.[6]
-
Visualizations
Caption: Workflow for fluometuron quantification with strategies to address matrix effects.
Caption: Decision tree for troubleshooting matrix effects in fluometuron analysis.
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EURL | Pesticides in Fruits and Vegetables | The evaluation of matrix effects in pesticide multiresidue methods via matrix fingerprinting using liquid chromatography electrospray highresolution mass spectrometry. [eurl-pesticides.eu]
- 8. media.sciltp.com [media.sciltp.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices [mdpi.com]
- 11. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 16. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. ars.usda.gov [ars.usda.gov]
- 21. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
Technical Support Center: Optimizing Fluometuron Chromatographic Peak Shape
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of fluometuron (B1672900).
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for fluometuron analysis?
A1: Fluometuron can be analyzed by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC methods often utilize reversed-phase columns (like C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[3][4] GC methods may require derivatization of fluometuron before analysis.[5]
Q2: What is considered a good peak shape in chromatography?
A2: An ideal chromatographic peak is symmetrical and has a Gaussian shape.[6] The symmetry is often measured by the tailing factor or asymmetry factor. A value close to 1 indicates a symmetrical peak.[6] Poor peak shape, such as tailing or fronting, can negatively impact the accuracy and precision of a quantitative analysis.[6][7]
Q3: What are the key chemical properties of fluometuron to consider for chromatography?
A3: Fluometuron is a white crystalline solid with a molecular weight of 232.2 g/mol .[8][9] It is slightly soluble in water and soluble in organic solvents like acetone, chloroform, and methanol.[8][10] Its pKa is predicted to be around 14.55.[8] Understanding these properties is crucial for selecting the appropriate mobile phase and column chemistry.
Troubleshooting Guide for Poor Peak Shape
Poor peak shape is a common issue in chromatography. The following sections detail common problems and their solutions for fluometuron analysis.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Interactions between fluometuron and active sites (e.g., silanol (B1196071) groups) on the stationary phase can cause tailing.[11] Solution: Use an end-capped column or add a competitive base to the mobile phase to block these active sites.[12] |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to peak tailing.[6][7] Solution: Adjust the mobile phase pH to ensure fluometuron is in a single ionic state. For basic compounds, a lower pH (around 2-3) is often recommended.[13] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[6][11] Solution: Clean the column according to the manufacturer's instructions or replace the column if it's old or has been used extensively.[6][7] |
| Sample Overload | Injecting too much sample can saturate the column, resulting in peak tailing.[6][11] Solution: Reduce the injection volume or dilute the sample.[13] |
| Mismatched Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[14][15] Solution: Whenever possible, dissolve the sample in the mobile phase.[14] |
Experimental Protocol: Column Washing (for Reversed-Phase C18 columns)
-
Disconnect the column from the detector.
-
Flush the column with HPLC-grade water.
-
Wash with methanol.
-
Wash with acetonitrile.
-
Wash with isopropanol.
-
Store the column in a suitable solvent (e.g., acetonitrile/water).
Always refer to the specific column manufacturer's guidelines for detailed washing procedures.
Peak Fronting
Peak fronting is the inverse of peak tailing, with the leading edge of the peak being broader than the trailing edge.
Potential Causes and Solutions:
| Cause | Solution |
| Sample Overload | Similar to peak tailing, injecting a highly concentrated sample can cause fronting.[7] Solution: Decrease the sample concentration or injection volume.[13] |
| Column Collapse | A sudden physical change in the column packing, often due to extreme pH or temperature, can lead to peak fronting.[6] Solution: Ensure the mobile phase pH and temperature are within the column's operating limits. If collapse is suspected, the column will likely need to be replaced.[6] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is too weak compared to the mobile phase can cause fronting. Solution: Prepare the sample in the mobile phase or a solvent with similar or slightly weaker elution strength.[14] |
Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Potential Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Debris from the sample or system can block the inlet frit of the column, distorting the sample band.[6] Solution: Reverse the column and flush it to dislodge the blockage. If this doesn't work, the frit may need to be replaced.[6] |
| Column Void or Channeling | A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.[16] Solution: This usually indicates column degradation, and the column should be replaced.[16] |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.[14] Solution: Ensure the sample solvent is fully miscible with the mobile phase. Ideally, use the mobile phase to dissolve the sample.[14] |
Quantitative Data Summary
The following table provides a summary of typical starting conditions for fluometuron analysis by HPLC, which can be optimized to improve peak shape.
| Parameter | Recommended Condition | Rationale for Peak Shape Improvement |
| Column | Reversed-Phase C18, end-capped, particle size < 5 µm | End-capping minimizes silanol interactions that cause tailing. Smaller particles generally provide better efficiency and peak shape.[12] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Proper solvent strength ensures symmetrical peaks. A gradient can help to sharpen peaks, especially in complex mixtures.[4][7] |
| pH | 2.5 - 4.0 (with appropriate buffer) | Maintaining a consistent and appropriate pH prevents ionization changes during separation that can lead to peak distortion.[13][17] |
| Flow Rate | 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns) | An optimal flow rate ensures efficient mass transfer, leading to sharper peaks. |
| Temperature | 25 - 40 °C | Higher temperatures can improve efficiency and reduce peak broadening, but must be within the column's limits.[6] |
| Injection Volume | < 20 µL | Small injection volumes prevent column overload, a common cause of peak tailing and fronting.[13] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. ez.restek.com [ez.restek.com]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. epa.gov [epa.gov]
- 4. nja.pastic.gov.pk [nja.pastic.gov.pk]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Fluometuron CAS#: 2164-17-2 [m.chemicalbook.com]
- 9. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. chromtech.com [chromtech.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. bvchroma.com [bvchroma.com]
- 17. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluometuron-desmethyl-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability, storage, and handling of Fluometuron-desmethyl-d3 solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a Fluometuron-desmethyl-d3 stock solution?
A1: To ensure long-term stability, stock solutions of Fluometuron-desmethyl-d3 should be stored at low temperatures and protected from light. For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable.[1] The solution should be stored in a tightly sealed, amber glass vial to prevent solvent evaporation and photodegradation.[2]
Q2: What solvent should I use to prepare my Fluometuron-desmethyl-d3 stock solution?
A2: Acetonitrile (B52724) or methanol (B129727) are commonly used solvents for preparing stock solutions of phenylurea herbicides and their metabolites. These solvents are suitable for most analytical techniques, such as LC-MS/MS. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade).
Q3: How stable is Fluometuron-desmethyl-d3 in aqueous solutions or mobile phases?
Q4: I am seeing a decrease in the response of my internal standard over a sequence of injections. What could be the cause?
A4: A decreasing response of Fluometuron-desmethyl-d3 can be attributed to several factors:
-
Adsorption: The compound may be adsorbing to the surfaces of your vials, tubing, or column. Using silanized glass vials or adding a small percentage of an organic solvent like acetonitrile or methanol to your aqueous samples can help mitigate this.
-
Degradation: Although generally stable, degradation can occur over time, especially if the solution is exposed to light, elevated temperatures, or incompatible chemicals.
-
Evaporation: If the vial is not properly sealed, the solvent can evaporate, leading to a change in concentration.
Q5: Can I use Fluometuron-desmethyl-d3 in experiments involving extreme pH conditions?
A5: Caution should be exercised when using deuterated standards in solutions with extreme pH. Acidic or basic conditions can potentially catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, leading to a loss of the isotopic label and compromising the integrity of the internal standard.[5][6] If extreme pH is necessary, it is crucial to validate the stability of the internal standard under those specific conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Fluometuron-desmethyl-d3 solutions in analytical experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent peak area of the internal standard | 1. Improper storage of stock or working solutions. 2. Inaccurate pipetting during solution preparation. 3. Instability in the autosampler. 4. Isotopic back-exchange. | 1. Review storage conditions (temperature, light protection). Prepare fresh solutions. 2. Calibrate pipettes and use proper technique. 3. Ensure the autosampler temperature is controlled and stable. 4. Prepare working solutions fresh. Minimize time in aqueous mobile phases. |
| Appearance of unexpected peaks related to the internal standard | 1. Degradation of Fluometuron-desmethyl-d3. 2. Presence of impurities in the standard material or solvent. | 1. Check the expiration date of the standard. Prepare a fresh stock solution from a new lot if possible. Analyze a fresh solution to confirm. 2. Run a blank solvent injection to check for solvent contamination. Obtain a certificate of analysis for the standard. |
| Loss of signal intensity over time | 1. Adsorption to container surfaces. 2. Photodegradation. 3. Slow degradation in the prepared solution. | 1. Use polypropylene (B1209903) or silanized glass vials. 2. Store all solutions in amber vials or protect them from light. 3. Prepare working solutions more frequently. Perform a stability study under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (e.g., 1 mg/mL)
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of Fluometuron-desmethyl-d3 solid material using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL amber glass volumetric flask.
-
Solvent Addition: Add a small amount of LC-MS grade acetonitrile or methanol to dissolve the solid completely.
-
Volume Adjustment: Bring the solution to the final volume of 1 mL with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage or 2-8°C for short-term use.
Protocol 2: Preparation of Working Solutions
-
Dilution Calculation: Calculate the required volume of the stock solution to achieve the desired concentration for your working standard.
-
Serial Dilution: Perform serial dilutions from the stock solution using your experimental mobile phase or a compatible solvent mixture.
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions daily to minimize the risk of degradation or changes in concentration.
-
Storage: If temporary storage is necessary, keep the working solutions in the autosampler at a controlled, cool temperature (e.g., 4°C) and protected from light.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Caption: Postulated degradation pathway of Fluometuron to its metabolites.
References
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my deuterated internal standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or the sample matrix.[1][2] This is problematic because analytical techniques like mass spectrometry rely on the mass difference between the analyte and the deuterated internal standard for accurate quantification.[3] If the deuterated standard loses its deuterium atoms, it can lead to an underestimation of the internal standard's signal and, consequently, an inaccurate (artificially high) calculation of the analyte's concentration.[3][4]
Q2: My deuterated internal standard signal is inconsistent or decreasing over time. What are the likely causes?
This is a classic sign of isotopic back-exchange, where deuterium atoms on your standard are being replaced by protons.[1] The most common culprits for this phenomenon are:
-
Protic Solvents: Solvents with exchangeable protons, such as water and methanol, can readily donate hydrogen atoms to the deuterated standard.[3]
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][4]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][5]
Q3: Which deuterium labels are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. Here's a summary of the lability of different label positions:
| Label Position | Susceptibility to Exchange | Rationale |
| On Heteroatoms (O, N, S) | High | These protons are acidic and readily exchange with protons from the solvent.[2] |
| Alpha to a Carbonyl Group | Moderate | Can exchange under certain conditions due to keto-enol tautomerism.[2] |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[1] |
Q4: What are the best practices for storing deuterated standards to ensure their long-term stability?
Proper storage is crucial to maintain the isotopic and chemical purity of deuterated standards.[6] Key recommendations include:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or colder for long-term storage.[5][7] | Lower temperatures significantly slow down the rate of exchange and degradation.[1] |
| Container | Use high-quality, tightly sealed amber vials.[5][6] | Protects from light and prevents moisture ingress and solvent evaporation.[5][6] |
| Atmosphere | Store in a desiccator or under an inert atmosphere (e.g., argon, nitrogen).[5][7] | Minimizes exposure to atmospheric moisture, which is a primary source of protons for exchange.[6] |
Q5: How should I prepare stock and working solutions of my deuterated standards to minimize exchange?
Meticulous preparation of solutions is critical for maintaining the integrity of your deuterated standards.
-
Equilibration: Before opening, always allow the container of the deuterated standard to equilibrate to room temperature in a desiccator.[6][7] This prevents condensation of atmospheric moisture onto the cold standard.
-
Solvent Choice: Whenever possible, use high-purity, dry aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran.[1][2] If a protic solvent is necessary, consider using a deuterated version (e.g., D₂O, Methanol-d4).[8]
-
pH Control: If using aqueous solutions, maintain a pH between 2.5 and 7 to minimize the rate of exchange.[1] The minimum rate of exchange for many compounds occurs around pH 2.5-3.[1][2]
-
Inert Atmosphere: Handle the standards under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to minimize exposure to moisture.[6]
Troubleshooting Guides
Problem: My calibration curve is non-linear, especially at the lower or upper ends.
This could be related to your deuterated internal standard. Two potential causes are the presence of unlabeled analyte as an impurity in your standard or interference from naturally occurring isotopes of the analyte, particularly with standards having a low number of deuterium labels (e.g., d2).[1]
Troubleshooting Workflow for Isotopic Exchange
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Logical Relationship of Factors Causing Isotopic Exchange
Caption: Key factors contributing to isotopic exchange in deuterated standards.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
Objective: To accurately prepare a stock solution of a deuterated standard while minimizing the risk of isotopic exchange and contamination.
Materials:
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes and tips
-
Inert gas (e.g., nitrogen or argon)
-
High-purity, dry aprotic solvent (e.g., acetonitrile)
-
Desiccator
Procedure:
-
Equilibrate: Remove the sealed container of the deuterated standard from cold storage and place it in a desiccator for at least 30 minutes to allow it to warm to ambient temperature.[6] This critical step prevents moisture condensation on the cold solid.[6]
-
Weighing: Under a gentle stream of inert gas, accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.
-
Dissolution: Carefully transfer the weighed standard to an appropriate Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the standard completely.
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[1]
-
Storage: Transfer the stock solution to a pre-labeled, airtight amber vial and store it at the recommended low temperature (e.g., 4°C or -20°C).[5][7]
Protocol 2: Evaluation of Deuterated Standard Stability in the Analytical Matrix
Objective: To assess the stability of a deuterated standard under the specific conditions of an analytical method.
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (T=0): Spike a known concentration of the deuterated standard into the analytical matrix (e.g., plasma, urine). Immediately process and analyze these samples.[1]
-
Set B (T=X): Spike the same concentration of the deuterated standard into the analytical matrix and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store it in the autosampler at 4°C for 24 hours).[1]
-
-
Analysis: Analyze both sets of samples using your validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate degradation or isotopic exchange.[1]
-
Examine the mass spectra for any evidence of a decrease in the mass-to-charge ratio (m/z), which would be a direct indication of deuterium loss.[1]
-
Experimental Workflow for Sample Analysis with a Deuterated Standard
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
References
resolving co-eluting peaks in fluometuron analysis
Welcome to the Technical Support Center for fluometuron (B1672900) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of fluometuron.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting peaks in fluometuron analysis?
Co-eluting peaks in fluometuron analysis can arise from several sources, leading to inaccurate quantification and identification. The most common causes include:
-
Matrix Effects: Complex sample matrices, such as soil, water, and agricultural products, contain numerous endogenous compounds that can co-elute with fluometuron and its metabolites. These matrix components can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement, and can also have similar retention times to the target analytes in chromatography.[1][2]
-
Isomeric and Structurally Similar Compounds: Fluometuron belongs to the phenylurea class of herbicides, which includes other structurally similar compounds like diuron (B1670789) and linuron.[3][4][5] These compounds can have similar chromatographic behavior and may co-elute, especially if the analytical method is not sufficiently optimized.
-
Metabolites: Fluometuron degrades in the environment to form metabolites such as desmethylfluometuron (DMFM) and trifluoromethylaniline (TFMA).[6][7] These metabolites have different polarities and may elute close to the parent compound or other interfering substances.
-
Inadequate Chromatographic Separation: A poorly optimized chromatographic method, including incorrect column selection, mobile phase composition, or gradient profile, can fail to adequately separate fluometuron from other compounds in the sample.[8][9]
Q2: My fluometuron peak is showing tailing or splitting. What are the likely causes and how can I fix it?
Peak tailing or splitting for fluometuron is a common chromatographic issue that indicates a problem with the analytical column or the interaction of the analyte with the stationary phase.
-
Causes of Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar urea (B33335) functional group of fluometuron, causing peak tailing.
-
Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can disrupt the peak shape.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of fluometuron and its interaction with the stationary phase.
-
-
Causes of Peak Splitting:
-
Co-elution: A closely eluting, unresolved peak can appear as a shoulder or a split peak.
-
Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample band to split.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Add a small amount of an acidic modifier, such as formic acid (0.1%), to the mobile phase to suppress the ionization of silanol groups and improve peak shape.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
-
Column Washing: Implement a robust column washing procedure after each analytical batch to remove contaminants.
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Check for Co-elution: Analyze a pure standard of fluometuron to confirm if the splitting is due to an interfering compound. If so, modify the chromatographic conditions (e.g., gradient, temperature) to improve resolution.
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Inspect the Column: If a column void is suspected, it may need to be replaced.
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Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape for early eluting compounds.
-
Q3: How can I minimize matrix effects when analyzing fluometuron in complex samples like soil?
Matrix effects can significantly impact the accuracy and precision of fluometuron analysis. Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to clean up the sample extract and remove interfering matrix components.[3]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique that is effective for multi-residue pesticide analysis in various matrices.[1][8]
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of fluometuron as an internal standard. Since the internal standard has the same chemical properties and retention time as the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Chromatographic Separation: Improve the chromatographic separation to resolve fluometuron from the majority of the matrix components. This can be achieved by optimizing the gradient, using a longer column, or a column with a different selectivity.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the ionization of fluometuron.
Troubleshooting Guides
Issue 1: Poor Resolution Between Fluometuron and Other Phenylurea Herbicides (e.g., Diuron)
Symptoms:
-
Overlapping or partially resolved peaks for fluometuron and other phenylurea herbicides like diuron in the chromatogram.
-
Inaccurate quantification due to peak integration challenges.
Possible Causes:
-
Inadequate chromatographic selectivity of the chosen column.
-
Sub-optimal mobile phase composition or gradient program.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Inconsistent Recoveries for Fluometuron in Soil Samples
Symptoms:
-
Wide variation in recovery values across replicate samples.
-
Low recovery values, indicating loss of analyte during sample preparation.
Possible Causes:
-
Incomplete extraction of fluometuron from the soil matrix.
-
Degradation of the analyte during sample processing.
-
Loss of analyte during solvent evaporation steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent recoveries.
Experimental Protocols
Protocol 1: Extraction of Fluometuron from Soil by Liquid-Solid Extraction
This protocol is adapted from validated methods for the determination of fluometuron and its metabolites in soil.[10]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Fortification (for QC samples): Spike the soil sample with the appropriate concentration of fluometuron standard solution.
-
Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) to the centrifuge tube.
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Shaking: Cap the tube and shake vigorously for 2 hours on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fluometuron
This protocol provides a starting point for the LC-MS/MS analysis of fluometuron. Optimization may be required based on the specific instrument and sample matrix.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluometuron: Precursor ion (m/z) 233.1 -> Product ions (m/z) 72.1 (quantifier), 168.1 (qualifier).
-
Desmethylfluometuron (DMFM): Precursor ion (m/z) 219.1 -> Product ions (m/z) 72.1 (quantifier), 148.1 (qualifier).
-
-
Quantitative Data Summary
The following tables summarize typical performance data for fluometuron analysis in different matrices.
Table 1: Method Validation Data for Fluometuron in Soil [10][11]
| Parameter | Fluometuron | Desmethylfluometuron (DMFM) |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Recovery at LOQ (n=5) | 95.2% | 98.6% |
| RSDr at LOQ | 5.8% | 4.5% |
| Recovery at 10xLOQ (n=5) | 99.8% | 101.2% |
| RSDr at 10xLOQ | 3.2% | 2.9% |
Table 2: Method Detection Limits (MDLs) for Phenylurea Herbicides in Water [3]
| Compound | MDL (ng/L) |
| Fluometuron | 4 |
| Diuron | 5 |
| Linuron | 6 |
| Isoproturon | 7 |
References
- 1. curresweb.com [curresweb.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of the existing maximum residue levels for fluometuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Minimizing Ion Suppression for Fluometuron-desmethyl-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing Fluometuron-desmethyl-d3 using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My signal for Fluometuron-desmethyl-d3 is low and inconsistent, even in spiked samples. What could be the cause?
A1: Low and inconsistent signal intensity for your internal standard, Fluometuron-desmethyl-d3, is a classic symptom of ion suppression. Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis. The "matrix" refers to all components in your sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1]
To confirm and address this, consider the following steps:
-
Assess Matrix Effects: Perform a matrix effect experiment to quantify the degree of ion suppression. This typically involves comparing the signal response of Fluometuron-desmethyl-d3 in a pure solvent to its response in an extracted blank matrix spiked at the same concentration.
-
Improve Sample Cleanup: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider optimizing your existing protocol or implementing a more rigorous cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Chromatographic separation can be improved to separate Fluometuron-desmethyl-d3 from co-eluting matrix components. Experiment with different mobile phase gradients, flow rates, or a column with a different stationary phase chemistry.
Q2: I'm using a deuterated internal standard (Fluometuron-desmethyl-d3), which should compensate for matrix effects. Why am I still seeing variability in my results?
A2: While deuterated internal standards are designed to co-elute with the analyte and experience the same degree of ion suppression, this is not always the case.[6][7] This phenomenon is known as differential ion suppression. The "deuterium isotope effect" can cause a slight difference in the physicochemical properties between the analyte and its deuterated analog, leading to a small chromatographic separation. If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.
To troubleshoot this:
-
Verify Co-elution: Inject a mixed standard of Fluometuron and Fluometuron-desmethyl-d3 to confirm that they are co-eluting under your chromatographic conditions.
-
Evaluate Matrix Effects for Both Analyte and Internal Standard: Quantify the matrix effect for both Fluometuron and Fluometuron-desmethyl-d3 individually. A significant difference in the degree of ion suppression between the two will confirm differential suppression.
-
Adjust Chromatography to Ensure Co-elution: If a slight separation is observed, modify your chromatographic method to ensure complete co-elution of the analyte and the internal standard. This may involve adjusting the gradient or changing the column.
Q3: My signal for Fluometuron-desmethyl-d3 is gradually decreasing over the course of an analytical run. What could be causing this?
A3: A progressive decrease in the internal standard signal throughout a run often indicates the build-up of late-eluting matrix components on the analytical column or in the ion source. This can lead to increasing ion suppression with each injection.
To address this issue:
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Incorporate a Column Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained matrix components before the next injection.
-
Extend the Run Time: Ensure your chromatographic run time is long enough for all matrix components to elute from the column.
-
Implement a Divert Valve: Use a divert valve to direct the flow to waste during the periods when highly interfering matrix components are expected to elute, preventing them from entering the mass spectrometer.
-
Perform Regular Instrument Maintenance: Clean the ion source of your mass spectrometer regularly to remove accumulated contaminants.
Frequently Asked Questions (FAQs)
What is ion suppression?
Ion suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the analyte of interest in the mass spectrometer's ion source. This results in a lower signal intensity for the analyte, which can lead to inaccurate and imprecise quantitative results.[1][2][3][4][5]
How can I detect ion suppression?
A common method to detect and visualize ion suppression is the post-column infusion experiment . In this experiment, a constant flow of a solution containing the analyte (Fluometuron) and internal standard (Fluometuron-desmethyl-d3) is introduced into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the column. Any dips in the baseline signal of the analyte and internal standard indicate regions of ion suppression.
What are the primary causes of ion suppression?
The primary causes of ion suppression include:
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Endogenous matrix components: These are substances naturally present in the sample, such as salts, phospholipids, proteins, and carbohydrates.
-
Exogenous contaminants: These can be introduced during sample collection, storage, or preparation, and include things like plasticizers, detergents, and mobile phase additives.
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High concentrations of the analyte or other compounds: At high concentrations, competition for ionization can occur, leading to self-suppression or suppression of other analytes.
How can I minimize ion suppression?
Several strategies can be employed to minimize ion suppression:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte of interest from matrix components is a crucial step. This can involve adjusting the mobile phase, gradient, or using a different column.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this is only feasible if the analyte concentration is high enough to be detected after dilution.
-
Use of Matrix-Matched Calibrants: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.[8]
Is a deuterated internal standard always the best solution for ion suppression?
While stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for correcting matrix effects, they are not a perfect solution in all cases.[6][7] As mentioned in the troubleshooting guide, differential ion suppression can occur if the analyte and its deuterated analog do not perfectly co-elute. Therefore, it is always important to validate the performance of the internal standard in your specific matrix.
Data Presentation
Due to the limited availability of public data directly comparing the ion suppression of Fluometuron and Fluometuron-desmethyl-d3, the following table presents representative data for a similar phenylurea herbicide, Diuron, and its deuterated internal standard (Diuron-d6) in a water matrix. This data illustrates the concept of quantifying matrix effects and the potential for differential suppression.
Table 1: Representative Matrix Effect Data for Diuron and Diuron-d6 in a Wastewater Matrix
| Compound | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Effect (%) |
| Diuron | 1,250,000 | 875,000 | 70.0 (Suppression) |
| Diuron-d6 | 1,320,000 | 950,400 | 72.0 (Suppression) |
Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to minimize ion suppression in the analysis of Fluometuron.
Solid-Phase Extraction (SPE) for Fluometuron in Water Samples
Objective: To remove interfering matrix components from water samples and concentrate Fluometuron and Fluometuron-desmethyl-d3.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Water sample (100 mL)
-
Fluometuron-desmethyl-d3 internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ethyl acetate
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike Sample: Add a known amount of Fluometuron-desmethyl-d3 internal standard to the 100 mL water sample.
-
Condition Cartridge: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Load Sample: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash Cartridge: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry Cartridge: Dry the cartridge by applying a vacuum or positive pressure for 10-15 minutes.
-
Elute Analytes: Elute the retained Fluometuron and Fluometuron-desmethyl-d3 with two 3 mL aliquots of ethyl acetate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex and Analyze: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fluometuron in Soil Samples
Objective: A rapid and effective extraction and cleanup of Fluometuron and Fluometuron-desmethyl-d3 from soil samples.
Materials:
-
Soil sample (10 g)
-
Fluometuron-desmethyl-d3 internal standard solution
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄ and PSA)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Hydration and Spiking: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and the internal standard solution. Vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.
-
Vortex and Centrifuge: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned-up supernatant for LC-MS analysis. Depending on the concentration, a solvent exchange or dilution step may be necessary.
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Troubleshooting workflow for low signal of the internal standard.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRM Transition Selection for Fluometuron-desmethyl-d3
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the correct Multiple Reaction Monitoring (MRM) transitions for the analysis of Fluometuron-desmethyl-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Fluometuron-desmethyl-d3?
A1: Based on the fragmentation pattern of the non-deuterated analog, the recommended MRM transitions for Fluometuron-desmethyl-d3 are detailed in the table below. It is crucial to experimentally verify and optimize these transitions on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Fluometuron-desmethyl-d3 | 222.1 | 162.1 | Quantifier (predicted) |
| Fluometuron-desmethyl-d3 | 222.1 | 142.1 | Qualifier (predicted) |
| Fluometuron-desmethyl | 219.1 | 162.1 | Quantifier[1] |
| Fluometuron-desmethyl | 219.1 | 142.1 | Qualifier[1] |
Q2: Why is the precursor ion for Fluometuron-desmethyl-d3 m/z 222.1?
A2: The molecular weight of Fluometuron-desmethyl is approximately 218.1 g/mol . In positive ion electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]+, resulting in a precursor ion of m/z 219.1.[1] Fluometuron-desmethyl-d3 has three deuterium (B1214612) atoms replacing three hydrogen atoms on the remaining methyl group. Each deuterium atom adds approximately 1 Da to the mass. Therefore, the mass of the deuterated analog is 3 Da higher, leading to a protonated precursor ion of m/z 222.1.
Q3: How are the product ions for Fluometuron-desmethyl-d3 predicted?
A3: The product ions are predicted by understanding the fragmentation of the non-deuterated compound. For Fluometuron-desmethyl, the primary fragmentation pathway involves the cleavage of the urea (B33335) bond, leading to the loss of the methylamine (B109427) group.
-
Precursor Ion (Fluometuron-desmethyl): C9H9F3N2O + H+ = 219.1 m/z
-
Fragmentation: The bond between the carbonyl carbon and the nitrogen of the methylamine group breaks.
-
Neutral Loss: The methylamine group (CH3NH2) has a mass of 31 Da. However, the observed fragments suggest a more complex rearrangement.
-
Product Ion m/z 162.1: This corresponds to the [M+H - C2H5N]+ fragment, which is the 3-(trifluoromethyl)phenyl isocyanate ion. This fragment does not contain the deuterated methyl group.
-
Product Ion m/z 142.1: This corresponds to the trifluoromethylaniline fragment ion. This fragment also does not contain the deuterated methyl group.
Since the deuterium labels are on the methyl group that is part of the neutral loss or not part of the main fragments, the major product ion masses are not expected to shift. Therefore, the product ions for Fluometuron-desmethyl-d3 are predicted to be the same as for the non-deuterated form: m/z 162.1 and 142.1.
Troubleshooting Guide
Issue: I am not seeing any signal for the predicted transitions of Fluometuron-desmethyl-d3.
-
Solution 1: Verify Precursor Ion. Infuse a standard solution of Fluometuron-desmethyl-d3 directly into the mass spectrometer and perform a full scan (Q1 scan) to confirm the presence and m/z of the protonated precursor ion. It should be at approximately m/z 222.1.
-
Solution 2: Optimize Collision Energy. The optimal collision energy (CE) is instrument-dependent and crucial for achieving good fragmentation. Perform a product ion scan to identify all fragments of the m/z 222.1 precursor. Then, set up a method to ramp the collision energy for the predicted transitions (222.1 -> 162.1 and 222.1 -> 142.1) to find the value that yields the highest intensity.
-
Solution 3: Check Compound Stability. Ensure the analyte is not degrading in the solvent or on the LC column. Phenylurea herbicides can be susceptible to degradation.
Issue: The ratio of the quantifier to qualifier ion is inconsistent.
-
Solution 1: Optimize Dwell Time. Ensure the dwell time for each transition is sufficient to acquire at least 10-12 data points across the chromatographic peak.[2] Too short a dwell time can lead to poor ion statistics and inconsistent ratios.
-
Solution 2: Select Stable Transitions. If inconsistency persists, it may indicate that one of the transitions is less stable or more prone to matrix effects. Re-evaluate the product ion scan to see if there are other, more stable fragments that could be used as the qualifier.
-
Solution 3: Use a Deuterated Internal Standard. The use of a stable isotope-labeled internal standard is the most robust way to account for matrix effects and ensure accurate quantification.
Experimental Protocol: MRM Method Development
This protocol outlines the key steps for developing a robust MRM method for Fluometuron-desmethyl-d3.
-
Standard Preparation: Prepare a 1 µg/mL stock solution of Fluometuron-desmethyl-d3 in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Direct Infusion and Precursor Ion Confirmation:
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a Q1 scan over a mass range that includes m/z 222.1 (e.g., m/z 100-300).
-
Confirm the presence of the [M+H]+ ion at m/z 222.1.
-
-
Product Ion Scan and Fragment Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select m/z 222.1 as the precursor ion in Q1.
-
Scan Q3 over a relevant mass range (e.g., m/z 50-230) to detect all fragment ions.
-
Identify the most intense and stable fragment ions. The expected fragments are m/z 162.1 and 142.1.
-
-
MRM Transition Optimization:
-
Select the most intense fragment ion as the quantifier and another stable, intense fragment as the qualifier.
-
Create an MRM method with the selected transitions (e.g., 222.1 -> 162.1 and 222.1 -> 142.1).
-
For each transition, optimize the collision energy (CE) by performing a series of injections where the CE is varied (e.g., in 2-5 eV steps).
-
Plot the signal intensity against the collision energy to determine the optimal CE for each transition.
-
-
Chromatographic Method Development:
-
Develop a liquid chromatography method that provides good peak shape and retention for Fluometuron-desmethyl-d3. A C18 reversed-phase column is a common starting point.
-
Ensure the chromatographic peak is sufficiently resolved from any matrix interferences.
-
-
Method Validation:
-
Evaluate the final MRM method for linearity, accuracy, precision, and sensitivity according to established validation guidelines.
-
Logical Workflow for MRM Transition Selection
References
Technical Support Center: Analysis of Fluometuron at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluometuron (B1672900), particularly when analyzing it at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of fluometuron.
Question: I am observing poor sensitivity and high background noise when analyzing fluometuron using HPLC-MS/MS. What are the potential causes and solutions?
Answer:
Several factors can contribute to poor sensitivity and high background noise in HPLC-MS/MS analysis of fluometuron. Here are some common causes and troubleshooting steps:
-
Matrix Effects: Complex sample matrices, such as soil or crops, can interfere with the ionization of fluometuron, leading to ion suppression or enhancement.[1][2][3]
-
Inadequate Sample Preparation: Insufficient cleanup of the sample extract can introduce interfering compounds into the LC-MS/MS system.[7][8]
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Solution: Optimize your sample preparation protocol. Techniques like solid-phase extraction (SPE) can effectively remove interfering substances.[7][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a widely used and effective sample preparation technique for pesticide residue analysis.[5][10]
-
-
Suboptimal MS/MS Parameters: Incorrect mass transitions or collision energies can lead to a weak signal.
-
Contaminated LC System: A contaminated column or mobile phase can contribute to high background noise.
-
Solution: Flush the LC system and column thoroughly. Ensure the use of high-purity solvents and additives.
-
Question: My fluometuron recovery is inconsistent and often low. What could be the reason?
Answer:
Low and inconsistent recovery of fluometuron can be attributed to several factors throughout the analytical workflow:
-
Inefficient Extraction: The chosen extraction solvent and method may not be optimal for fluometuron in your specific sample matrix.
-
Solution: Acetonitrile is a commonly used and effective solvent for extracting fluometuron from soil and other matrices.[2] Ensure thorough homogenization and adequate extraction time.
-
-
Degradation of Fluometuron: Fluometuron can degrade into metabolites like desmethyl fluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and trifluoromethylaniline (TFMA).[11][12] This degradation can occur during sample storage or extraction.
-
Solution: Store samples appropriately (e.g., refrigerated or frozen) and process them in a timely manner. It is also important to analyze for the major degradation products to get a complete picture of the fluometuron residue.
-
-
Adsorption to Labware: Fluometuron may adsorb to glass or plastic surfaces, leading to losses.
-
Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical limits of quantification (LOQs) for fluometuron in different analytical methods?
A1: The LOQ for fluometuron can vary significantly depending on the analytical technique and the sample matrix. Here is a summary of reported LOQs:
| Analytical Method | Matrix | Limit of Quantification (LOQ) |
| UHPLC-QTOF | Crops | ≤10 µg/kg |
| HPLC-MS/MS | Soil | 0.01 mg/kg |
| HPLC-MS/MS | Water | - |
| GC/MS | Water | 0.05 to 5.0 µg/L |
| ELISA | Soil | 0.25 ng/g |
| ELISA | Water | 0.08 ng/mL |
Q2: How can I prepare matrix-matched calibration standards for fluometuron analysis?
A2: To prepare matrix-matched standards, you first need a blank matrix sample that is free of fluometuron.
-
Extract the blank matrix using the same procedure as for your unknown samples.
-
Prepare a series of fluometuron standard solutions of known concentrations in a pure solvent.
-
Spike aliquots of the blank matrix extract with the standard solutions to create a calibration curve in the matrix. This helps to compensate for any matrix effects that may be present.[4][5][6]
Q3: What are the main degradation products of fluometuron and should I analyze for them?
A3: Fluometuron degrades in the environment through a series of demethylation and hydrolysis steps. The primary degradation products are:
-
Desmethyl fluometuron (DMF)
-
Trifluoromethyl phenylurea (TFMPU)
-
Trifluoromethylaniline (TFMA) [11]
It is highly recommended to include these metabolites in your analysis, as they are part of the total toxic residue and their presence can provide a more accurate assessment of environmental contamination.[9]
Experimental Protocols
Key Experiment: Analysis of Fluometuron in Soil by HPLC-MS/MS
This protocol provides a general workflow for the analysis of fluometuron in soil samples at low concentrations.
1. Sample Preparation (QuEChERS-based)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup (dispersive SPE), transfer 1 mL of the extract to a 2 mL microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis, potentially after dilution.[5][10]
2. HPLC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions:
Visualizations
Caption: General workflow for fluometuron analysis.
Caption: Degradation pathway of fluometuron.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. waters.com [waters.com]
- 4. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 6. accredia.it [accredia.it]
- 7. organomation.com [organomation.com]
- 8. Sample preparation methods in the analysis of pesticide residues in baby food with subsequent chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Method Validation for Fluometuron Analysis: A Deuterated vs. Non-Deuterated Standard Approach
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes like the herbicide fluometuron (B1672900) is paramount. The choice of analytical methodology, particularly the internal standard used, can significantly impact the reliability of results. This guide provides an objective comparison of two validated methods for fluometuron analysis: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing an external standard and a Gas Chromatography-Mass Spectrometry (GC/MS) method using a deuterated internal standard.
The use of a deuterated internal standard, which is a stable isotope-labeled version of the analyte, is widely considered the gold standard in quantitative mass spectrometry.[1] This is because it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[1] However, methods utilizing external standards or non-analog internal standards are also prevalent. This guide will delve into the experimental protocols and performance data of two distinct, validated methods to highlight the practical differences and aid in methodological selection.
Performance Data Comparison
The following table summarizes the key performance parameters of the two validated methods for fluometuron analysis. Method 1 utilizes LC-MS/MS with an external standard for quantification in a soil matrix, while Method 2 employs GC/MS with a deuterated (non-analog) internal standard for analysis in a water matrix.
| Parameter | Method 1: LC-MS/MS with External Standard (Soil Matrix) [2] | Method 2: GC/MS with Deuterated Internal Standard (Water Matrix) [3] |
| Internal Standard | None (External Standard Calibration) | Phenanthrene-d10 |
| Linearity (r²) | ≥ 0.99 | Not explicitly stated, but method validated over a concentration range |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Not explicitly stated; MDL reported |
| Mean Recovery | 98-101% | 107% (mean absolute recovery) |
| Precision (RSD) | ≤ 3.7% | Not explicitly stated |
Experimental Protocols
Method 1: LC-MS/MS with External Standard for Fluometuron in Soil[2]
This method is designed for the quantitative determination of fluometuron in soil using liquid chromatography with tandem mass spectrometry.
1. Sample Preparation:
- Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
- Add 100 mL of acetonitrile/water (80:20, v/v).
- Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.
- Centrifuge the sample for 5 minutes at 6500 x g.
- Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.
- Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic System: Agilent 1200 series or equivalent.
- Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) with a C18 guard column.
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient program is used to separate fluometuron from matrix interferences.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: AB Sciex API 5000 triple quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
- Quantifier: m/z 233.0 → 159.9
- Qualifier: m/z 233.0 → 71.9
3. Quantification:
- An external standard calibration curve is constructed by plotting the peak area of fluometuron standards against their known concentrations.
- The concentration of fluometuron in the samples is determined by comparing their peak areas to the calibration curve.
Method 2: GC/MS with Deuterated Internal Standard for Fluometuron in Water[3]
This method is suitable for the determination of fluometuron in natural water samples using gas chromatography with mass spectrometry.
1. Sample Preparation (Solid-Phase Extraction):
- Filter the water sample through a 0.70-µm glass-fiber filter.
- Spike the filtered sample with the surrogate standard solution (e.g., atrazine-d5).
- Pass the sample through a C18 solid-phase extraction (SPE) cartridge.
- Wash the cartridge with distilled water.
- Elute the analytes from the cartridge with ethyl acetate.
- Concentrate the eluate to a final volume of 100 µL.
- Add the internal standard solution (phenanthrene-d10) to the final extract.
2. GC/MS Analysis:
- Gas Chromatograph: Hewlett Packard 5890 series II Plus or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium.
- Oven Temperature Program: 60°C (hold 1 min), then ramp to 200°C at 6°C/min, then 30°C/min to 250°C, and hold for 4 min.
- Injection Mode: Splitless.
- Mass Spectrometer: Hewlett Packard 5970 or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Selected Ion Monitoring (SIM): Monitor characteristic ions for fluometuron and the internal standard.
3. Quantification:
- The concentration of fluometuron is determined by relating the MS response of its quantitation ion to the MS response of the quantitation ion of the internal standard (phenanthrene-d10).
- A calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.
Visualizing the Methodologies
To better understand the experimental processes and the logical advantages of using a deuterated internal standard, the following diagrams are provided.
The diagram above illustrates the distinct workflows for the two analytical methods. The LC-MS/MS method relies on a straightforward extraction and dilution followed by external standard quantification. In contrast, the GC/MS method incorporates a solid-phase extraction step for sample cleanup and concentration, with the crucial addition of a deuterated internal standard just before analysis to ensure accurate quantification.
This second diagram provides a logical comparison of the two quantification strategies. The external standard method is susceptible to variations in sample preparation and matrix effects, which can lead to inaccurate results. The use of a deuterated internal standard, however, effectively mitigates these sources of error. Because the deuterated standard behaves almost identically to the analyte, any variations in the analytical process affect both compounds proportionally. By measuring the ratio of the analyte to the internal standard, a more accurate and precise quantification is achieved.
References
The Gold Standard: A Comparative Guide to Internal Standards for Fluometuron Analysis
In the precise world of analytical chemistry, particularly in the quantification of pesticide residues like fluometuron (B1672900), the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Fluometuron-desmethyl-d3 as an internal standard against other common alternatives and methods that forego an internal standard altogether. The data presented underscores the superiority of using a stable isotope-labeled (SIL) internal standard for robust analytical performance, especially when dealing with complex environmental matrices.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying trace levels of compounds like fluometuron. However, the accuracy of this method can be compromised by several factors, including variations in sample preparation, injection volume, and matrix effects. Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a significant source of imprecision.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known quantity to every sample before processing. It co-elutes with the analyte and experiences similar effects during extraction, cleanup, and analysis. By measuring the ratio of the analyte's response to the internal standard's response, variations can be normalized, leading to more accurate and precise quantification.
Stable isotope-labeled internal standards, such as Fluometuron-desmethyl-d3, are considered the gold standard. In these standards, some atoms are replaced with their stable isotopes (e.g., deuterium, ¹³C). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Performance Comparison of Internal Standards for Fluometuron Analysis
While direct head-to-head comparative studies for various internal standards in fluometuron analysis are limited, a review of existing methodologies for fluometuron and other phenylurea herbicides allows for a comparative assessment. The following table summarizes key performance metrics from different analytical approaches.
| Analytical Approach | Internal Standard | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Linearity (R²) |
| EPA Method (No IS) | None | Soil | 92-101 | 2.5-4.1 | 0.01 | Not Specified |
| USGS Method | Phenanthrene-d10 | Water | Not Specified | Not Specified | 0.02-0.05 µg/L | ≥0.99 |
| Analog IS (Hypothetical) | Diuron-d6 | Soil/Water | Expected to be better than no IS, but may differ from analyte | May not fully compensate for matrix effects | Similar to no IS | Good |
| Isotope Dilution (Ideal) | Fluometuron-desmethyl-d3 | Soil/Water | Expected to closely track analyte recovery | Expected to be low, effectively correcting for variability | Potentially lower due to improved signal-to-noise | Excellent |
Note: Data for the EPA Method is for fluometuron itself. The USGS method is a multi-residue method, and specific performance for fluometuron is not detailed. Data for Diuron-d6 and Fluometuron-desmethyl-d3 are based on established principles of internal standard use and data from analogous compounds, as direct comparative data for fluometuron was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols for fluometuron analysis.
Method 1: Analysis of Fluometuron in Soil without Internal Standard (Based on EPA Method)
This method is designed for the quantitative determination of fluometuron and its metabolites in soil.
-
Sample Preparation:
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-to-product ion transitions for fluometuron.
-
Method 2: Multi-Residue Analysis of Herbicides in Water with a Non-Isotopically Labeled Internal Standard (Based on USGS Method)
This method is for the determination of various herbicides, including fluometuron, in water samples.
-
Sample Preparation:
-
Water samples are filtered.
-
Solid-phase extraction (SPE) is used to extract and concentrate the herbicides.
-
The analytes are eluted from the SPE cartridge with an organic solvent.
-
The eluate is concentrated and the internal standard, phenanthrene-d10, is added before analysis.[2]
-
-
Gas Chromatography (GC) - Mass Spectrometry (MS) Parameters:
-
Column: A capillary column suitable for pesticide analysis.
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and the internal standard.[2]
-
Method 3: Conceptual Protocol for Fluometuron Analysis using Fluometuron-desmethyl-d3 Internal Standard
This protocol is based on best practices for isotope dilution mass spectrometry.
-
Sample Preparation:
-
A known amount of Fluometuron-desmethyl-d3 is added to the sample prior to extraction.
-
The sample is extracted using a method appropriate for the matrix (e.g., QuEChERS for soil, SPE for water).
-
The extract is cleaned up if necessary to remove interfering matrix components.
-
The final extract is concentrated and prepared for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC: A C18 column with a water/acetonitrile gradient.
-
MS: ESI in positive mode, with MRM transitions for both fluometuron and Fluometuron-desmethyl-d3.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of fluometuron in an environmental sample using an internal standard.
References
Inter-laboratory Insights: A Comparative Guide to Fluometuron Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of fluometuron (B1672900), a widely used herbicide, in environmental matrices. The data presented is derived from independent laboratory validation studies, offering objective insights into method performance and reliability. This document is intended to assist researchers in selecting and implementing robust analytical methods for fluometuron monitoring and risk assessment.
Comparative Analysis of Analytical Methods
The quantification of fluometuron in diverse matrices such as soil and water necessitates distinct analytical approaches. The following tables summarize the performance characteristics of validated methods, providing a clear comparison for informed decision-making in experimental design.
Table 1: Performance of Fluometuron Quantification in Water
| Parameter | Method | Matrix | Fortification Level (µg/L) | Mean Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (µg/L) |
| Linearity | LC-MS/MS | Drinking Water, Surface Water | 0.050 - 10.0 | N/A | < 20% | 0.050 |
| Accuracy & Precision | LC-MS/MS | Drinking Water | 0.0500 (LOQ) | 95.2 | 3.7 | 0.0500 |
| 0.500 (10x LOQ) | 98.6 | 2.1 | ||||
| LC-MS/MS | Surface Water | 0.0500 (LOQ) | 96.4 | 4.5 | 0.0500 | |
| 0.500 (10x LOQ) | 97.8 | 1.5 |
RSD: Relative Standard Deviation
Table 2: Performance of Fluometuron Quantification in Soil
| Parameter | Method | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (mg/kg) |
| Linearity | LC-MS/MS | Loamy Sand | 0.010 - 0.50 | N/A | < 20% | 0.01 |
| Accuracy & Precision | LC-MS/MS | Loamy Sand | 0.010 (LOQ) | 93 | 7.8 | 0.01 |
| 0.10 (10x LOQ) | 96 | 3.6 | ||||
| Extraction Efficiency | Methanol/Water Extraction | Dundee Silt Loam | Not Specified | >90% | 5.3 | 0.025 |
| Supercritical Fluid Extraction (SFE) | Dundee Silty Clay Loam | 0.516 - 5.16 µmol/g | ~90% | Not Specified | Not Specified |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key protocols employed in the cited studies for the quantification of fluometuron.
Method 1: Quantification of Fluometuron in Water by LC-MS/MS[1][2]
This method is designed for the direct analysis of fluometuron in drinking and surface water samples.
-
Sample Preparation: Water samples are analyzed directly without extensive cleanup. For calibration, standards are prepared in a 50/50 (v/v) mixture of acetonitrile (B52724) and purified reagent water.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS) is utilized.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.25% formic acid in acetonitrile and water.[1]
-
Column: Specifics of the column are not detailed in the provided information.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: For fluometuron, the transition m/z 233 → 160 is used as the quantifier, and m/z 233 → 72 as the qualifier.[2]
-
-
Quantification: The concentration of fluometuron is determined using a standard curve generated from the analysis of calibration standards.
Method 2: Quantification of Fluometuron in Soil by LC-MS/MS[3]
This method provides a robust procedure for the extraction and quantification of fluometuron from soil matrices.
-
Extraction: 10 g of the soil sample is extracted with 100 mL of an 80:20 (v/v) acetonitrile/water mixture by shaking for approximately 2 hours. The mixture is then centrifuged.[3]
-
Cleanup: No cleanup step is required for this method.[3]
-
Final Determination: An aliquot of the centrifuged extract is diluted with water and then analyzed by LC-MS/MS.[3]
-
Instrumentation and Conditions: Similar to the water analysis method, this protocol uses HPLC-MS/MS with ESI in positive ion mode. The same mass transitions for fluometuron are monitored.[3]
-
Limit of Quantification: The method achieves a limit of quantification of 0.01 mg/kg.[3]
Method 3: Spectrophotometric Determination of Fluometuron[4]
This method offers a simpler, alternative approach for fluometuron quantification based on complexation with Fe(III).
-
Principle: The method relies on the formation of a colored complex between fluometuron and Fe(III), which exhibits maximum absorbance at 347 nm.[4]
-
Linearity: The calibration curve follows Beer's law in the concentration range of 0.25–5.0 µg/mL with a high correlation coefficient (R² = 0.997).[4]
-
Limits of Detection and Quantification: The limit of detection (LOD) is 0.0787 µg/mL, and the limit of quantification (LOQ) is 0.238 µg/mL.[4]
-
Accuracy: Recovery studies in spiked environmental matrices (tap water, canal water, pond water, and soil) showed high accuracy, with percent recoveries ranging from 82.12% to 97.80%.[4]
Visualizing the Workflow
To provide a clear understanding of the procedural flow in an inter-laboratory study for fluometuron quantification, the following diagram illustrates the key stages from sample preparation to data analysis.
Caption: Workflow of an inter-laboratory study for fluometuron quantification.
This guide highlights the availability of robust and validated methods for the quantification of fluometuron in environmental samples. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for researchers to ensure the accuracy and reliability of their analytical results.
References
Isotopic Dilution: The Gold Standard for Accuracy and Precision in Pesticide Analysis
In the quantitative analysis of pesticide residues, particularly in complex matrices such as food and environmental samples, achieving high accuracy and precision is paramount for regulatory compliance and consumer safety. Among the various analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a superior method, offering significant advantages over traditional approaches like external and internal standard calibration. This guide provides an objective comparison of IDMS with other methods, supported by experimental data, and details the methodologies that underscore its reputation as a gold-standard technique.
Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification of substances.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (the "isotopic standard") to the sample at the beginning of the analytical process.[1] This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N). By measuring the ratio of the naturally occurring analyte to the isotopic standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with exceptional accuracy.[1] This is because the isotopic standard acts as an ideal internal standard, co-eluting with the analyte and experiencing the same losses during sample preparation and analysis, thus effectively compensating for matrix effects and variations in recovery.[2][3][4]
Comparative Performance: Isotope Dilution vs. Other Methods
The primary advantage of IDMS lies in its ability to mitigate factors that commonly introduce errors in other quantitative methods. Matrix effects, caused by co-extracted compounds from the sample matrix, can suppress or enhance the analytical signal, leading to inaccurate quantification with external standard methods.[3][4] While matrix-matched calibration can offer some compensation, it may not account for sample-to-sample variability.[5] Isotope dilution, by using a standard that behaves identically to the analyte, inherently corrects for these effects.[3][4]
Table 1: Comparison of Quantitative Performance for Pesticide Analysis
| Performance Metric | Isotope Dilution Mass Spectrometry (IDMS) | External Standard Calibration | Internal Standard (Non-isotopic) |
| Accuracy (Recovery) | Consistently high and stable recoveries, typically in the range of 80-120%.[3][6] For example, a study on pesticides in soybeans reported mean recovery ranges of 83–109%.[2][7] | Highly susceptible to matrix effects, potentially leading to significant under- or overestimation. Recoveries can vary widely (e.g., 50-150%) depending on the matrix.[3] | Can compensate for some variability in injection volume and instrument response, but not for losses during sample preparation or matrix effects as effectively as an isotopic standard. |
| Precision (RSD) | Generally low variability. Relative Standard Deviations (RSDs) are typically below 5%.[6] A validation study for pesticides in soybeans showed repeatability (RSDr) of 2.2–4.8% and day-to-day variation of 0.6–4.2%.[2][7] | Higher variability due to uncorrected matrix effects and inconsistencies in sample handling. RSDs can exceed 20%.[3] | Precision is generally better than external standard but can be compromised if the internal standard does not behave identically to the analyte in the matrix. |
| Matrix Effect | Effectively corrects for matrix effects.[3][4] | Highly prone to signal suppression or enhancement.[3][4] | Limited correction for matrix effects. |
| Uncertainty | Low measurement uncertainty. A study reported a combined uncertainty of 1.2–4.2%.[2][7] | Higher uncertainty due to uncompensated errors. | Moderate uncertainty. |
Experimental Protocol: Isotope Dilution Analysis of Pesticides in a Food Matrix
The following is a generalized experimental protocol for the analysis of multiple pesticide residues in a complex food matrix, such as soybeans, using Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS).
1. Sample Preparation and Extraction:
-
Homogenization: A representative portion of the sample (e.g., 5 g of soybeans) is cryogenically milled to a fine powder to ensure homogeneity.
-
Spiking: A known amount of the isotopic standard mixture (containing the isotopically labeled analogues of the target pesticides) is added to the homogenized sample. This step is critical and must be done before extraction to ensure equilibration between the standards and the native analytes.
-
Extraction: Pressurized Liquid Extraction (PLE) is performed using an appropriate solvent, such as acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane, at elevated temperature and pressure to efficiently extract the pesticides from the sample matrix.
2. Extract Clean-up:
-
Gel-Permeation Chromatography (GPC): The crude extract is subjected to automated GPC to remove high-molecular-weight interferences like lipids and proteins. A mixture of cyclohexane (B81311) and ethyl acetate (B1210297) is commonly used as the mobile phase.
-
Solid-Phase Extraction (SPE): Further clean-up is achieved using SPE cartridges (e.g., silica (B1680970) or Florisil). The choice of sorbent and elution solvents depends on the chemical properties of the target pesticides. This step removes polar interferences.
3. Instrumental Analysis (GC-MS):
-
Injection: An aliquot of the purified extract is injected into the gas chromatograph.
-
Separation: The pesticides and their isotopic standards are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Detection: A mass spectrometer operating in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode is used for detection and quantification. Specific ions for each native pesticide and its corresponding isotopic standard are monitored.
4. Quantification:
-
The concentration of each pesticide is calculated based on the measured peak area ratio of the native analyte to its isotopic standard and the known amount of the standard added to the sample. The use of a calibration curve prepared with standards of known concentration allows for the final determination of the pesticide concentration in the original sample.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles of accuracy and precision, the following diagrams are provided.
Caption: Experimental workflow for pesticide analysis using Isotope Dilution Mass Spectrometry.
Caption: Relationship between accuracy and precision in analytical measurements.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Extraction Efficiency for Fluometuron and its Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of fluometuron (B1672900) and its primary metabolites—desmethyl-fluometuron (DMFM), trifluoromethylaniline (TFMA), and trifluoromethylphenyl-urea (TFMPU)—is critical for environmental monitoring and toxicological studies. The efficiency of the extraction method used is a key determinant of the accuracy and reliability of these measurements. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Extraction Efficiencies
The selection of an extraction method depends on various factors, including the sample matrix (e.g., soil, water), the physicochemical properties of the analytes, and the desired analytical throughput. This section compares the performance of three widely used extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Table 1: Comparison of Recovery Rates (%) for Different Extraction Methods
| Compound | QuEChERS (Soil) | Conventional Solvent Extraction (Soil) | Supercritical Fluid Extraction (SFE) (Soil) |
| Fluometuron | 101.3 - 105.8[1] | 95.0 ± 2.4[2] | 94.0 ± 5.0[2] |
| Desmethyl-fluometuron (DMFM) | Not Specified | Extracted, recovery not quantified[2] | Extracted, recovery not quantified[2] |
| Trifluoromethylaniline (TFMA) | Not Specified | Extracted, recovery not quantified[2] | Extracted, recovery not quantified[2] |
| Trifluoromethylphenyl-urea (TFMPU) | Not Specified | Not Detected[2] | Not Detected[2] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for validating the extraction efficiency of an analytical method for fluometuron and its metabolites.
Caption: Workflow for validating extraction efficiency.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols can be adapted based on the specific laboratory equipment and sample characteristics.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil
This method is known for its simplicity and high throughput.
a. Sample Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the soil matrix.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS.
Conventional Solvent Extraction for Soil
A traditional and robust method for analyte extraction.
-
To a soil sample, add methanol (B129727)/water (80:20, v/v) at a 2:1 solvent-to-soil ratio (v/w).[2]
-
Shake the mixture for 24 hours.[2]
-
Centrifuge the sample at 1900g and decant the supernatant.[2]
-
Repeat the extraction process with a 3-hour shaking time.[2]
-
Combine the supernatants from both extractions.[2]
-
Remove the methanol from the combined extract using a rotary evaporator at 40°C.[2]
-
Filter the remaining aqueous extract through a C18 solid-phase extraction column and elute the analytes with 2.0 mL of acetonitrile.[2]
Supercritical Fluid Extraction (SFE) for Soil
An environmentally friendly alternative using supercritical CO₂.
-
Place a 4.0 g soil subsample into the extraction thimble.
-
Add water as a modifier to the sample.
-
Set the SFE instrument parameters to the optimal conditions: CO₂ density of 0.80 g/mL and an extraction temperature of 50°C.[2]
-
Perform a static extraction for 6 minutes, followed by a dynamic extraction for 25 minutes.[2]
-
The extracted analytes are trapped and then eluted with a small volume of organic solvent for analysis.
Signaling Pathway Diagram
The degradation of fluometuron in the environment follows a specific pathway, leading to the formation of its major metabolites.
Caption: Degradation pathway of fluometuron.
References
A Performance-Based Comparison of LC-MS and GC-MS for Fluometuron Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of fluometuron (B1672900), a phenylurea herbicide used to control broadleaf weeds and annual grasses in cotton.[1] The selection of an appropriate analytical technique is critical for ensuring data accuracy, sensitivity, and compliance with regulatory standards in environmental monitoring and food safety. This document outlines the experimental protocols, presents comparative performance data, and discusses the intrinsic advantages and limitations of each method, supported by experimental findings.
Fundamental Differences Between LC-MS and GC-MS
The primary distinction between the two techniques lies in the mobile phase used for chromatographic separation. LC-MS employs a liquid mobile phase, making it highly suitable for a wide range of compounds, including non-volatile and thermally sensitive analytes.[2] In contrast, GC-MS uses an inert gas as the mobile phase and is ideal for volatile or semi-volatile compounds that are thermally stable enough to be vaporized without degradation.[2][3]
Fluometuron is a semi-volatile compound, making it amenable to analysis by both platforms. However, the choice between LC-MS and GC-MS often depends on factors such as required sensitivity, sample matrix complexity, and the need for derivatization.
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible and accurate results. The following sections describe common protocols for both LC-MS and GC-MS analysis of fluometuron.
Sample Preparation
Sample preparation is a critical step to extract fluometuron from the sample matrix, remove interferences, and concentrate the analyte.
-
For LC-MS Analysis (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for pesticide residue analysis in various food and environmental matrices.[4][5]
-
Extraction: A homogenized sample (e.g., 10 g) is vigorously shaken with acetonitrile (B52724) and a mixture of partitioning salts (e.g., NaCl, MgSO₄).[5][6]
-
Centrifugation: The mixture is centrifuged to separate the organic layer (acetonitrile) from the aqueous and solid phases.[5]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing d-SPE sorbents like primary secondary amine (PSA) to remove matrix components such as organic acids and sugars. For highly pigmented samples, graphitized carbon black (GCB) may be used, though it can sometimes retain planar pesticides.[5]
-
Final Preparation: After another centrifugation step, the final extract is filtered and is ready for LC-MS/MS analysis.[5]
-
-
For GC-MS Analysis (Solid-Phase Extraction & Derivatization):
-
Solid-Phase Extraction (SPE) for Water Samples: Water samples are passed through an SPE cartridge containing a sorbent like octadecyl (C-18). The analyte is retained on the cartridge while the water is discarded. Fluometuron is then eluted from the cartridge with a small volume of an organic solvent.[7]
-
Derivatization: To improve the volatility and thermal stability of fluometuron for GC analysis, a derivatization step is often employed. This involves reacting the extracted analyte with an agent like trifluoroacetic anhydride.[8]
-
Instrumental Analysis
-
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
-
GC-MS Method
-
Gas Chromatography (GC):
-
Column: A capillary column such as an OV-3 is suitable.[8]
-
Carrier Gas: Helium is typically used.[7]
-
Temperature Program: A temperature gradient is employed, for instance, starting at 60°C and ramping up to 250°C to ensure proper separation.[7]
-
Injection: A splitless injection mode is common for trace analysis.[7]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring only the characteristic ions of fluometuron.[7]
-
-
Performance Comparison
The performance of an analytical method is defined by several key parameters, including its limit of detection (LOD), limit of quantitation (LOQ), linearity, and accuracy (recovery). The table below summarizes these metrics for fluometuron analysis using both LC-MS and GC-MS, as compiled from various studies.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~0.003 mg/kg (in soil)[9] | Method dependent; calibration range starts at 0.05 µg/L (in water)[7] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg (in soil and food matrices)[4][9] | 0.05 µg/L (in water)[7] |
| Linearity Range | 0.1 ng/mL to 10 ng/mL[9] | 0.05 to 5.0 µg/L[7] |
| Recovery | Generally 70-120%[6][11] | Mean recoveries reported in various studies |
| Precision (RSD%) | < 20%[6][9][11] | Method dependent; typically < 20% |
| Derivatization Required? | No | Often, yes[8] |
Visualizing the Analytical Workflow
The following diagram illustrates the typical experimental workflows for the analysis of fluometuron using both LC-MS/MS and GC-MS.
Caption: Comparative workflows for fluometuron analysis by LC-MS/MS and GC-MS.
Discussion: Choosing the Right Technique
Analyte Suitability and Derivatization: While fluometuron can be analyzed by GC-MS, its polarity and thermal characteristics make it an ideal candidate for LC-MS, which does not require a derivatization step.[12] The need for derivatization in GC-MS adds time, cost, and a potential source of error to the workflow.[8] Many modern pesticides are more polar and thermally labile, making them generally more suitable for LC-MS/MS analysis.[4]
Sensitivity and Selectivity: Both techniques, when coupled with tandem mass spectrometry (MS/MS), offer excellent sensitivity and selectivity.[4] However, for a broad scope of pesticides, LC-MS/MS often demonstrates superior sensitivity.[13] This is particularly true for many modern pesticides that ionize more efficiently with ESI than with EI.
Matrix Effects: Both methods are susceptible to matrix effects, where co-extracted compounds can interfere with the analyte's signal.[3] In LC-MS, this often manifests as ion suppression or enhancement, while in GC-MS it can appear as chromatographic interferences.[3][5] Robust sample preparation and the use of matrix-matched calibration standards are essential to mitigate these effects in both techniques.[5]
Scope and Throughput: In routine testing laboratories, LC-MS/MS is frequently used in multi-residue methods that can screen for hundreds of different pesticides in a single analytical run.[4][10] This high-throughput capability is a significant advantage. Studies have shown that a much larger percentage of pesticides detected in monitoring programs are amenable to LC-MS/MS compared to GC-MS, making it a more versatile tool for comprehensive screening.[13]
Conclusion
Both LC-MS and GC-MS are powerful and effective techniques for the determination of fluometuron.
LC-MS/MS is generally the preferred method for the analysis of fluometuron and other modern pesticides. Its key advantages include:
-
Direct analysis without the need for derivatization.
-
High sensitivity and selectivity, often superior to GC-MS for a wider range of pesticides.
-
Excellent suitability for inclusion in high-throughput, multi-residue screening methods.
GC-MS remains a robust and reliable alternative. It is a valuable technique, especially for confirming results obtained by LC-MS/MS (taking advantage of orthogonal selectivity) or in laboratories where GC-MS instrumentation and expertise are already well-established.[4] The choice of method should ultimately be guided by the specific application, available instrumentation, sample matrix, and the required detection limits.
References
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. epa.gov [epa.gov]
- 10. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to Analytical Methods for Fluometuron Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of fluometuron (B1672900), a widely used herbicide. The focus is on the linearity and range of calibration curves, crucial parameters for ensuring accurate and reliable measurements in research, drug development, and environmental monitoring.
Performance Comparison of Analytical Methods
The choice of an analytical method for fluometuron quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the linearity and range for three common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS | UV-Vis Spectrophotometry | GC-MS | HPLC-UV |
| Linear Range | 0.01 µg/L - 10 µg/L (in water)[1] 0.1 ng/mL - 10 ng/mL (in soil)[2] | 0.25 µg/mL - 5.0 µg/mL[3][4] | 0.05 µg/L - 5.0 µg/L[5] | 1 µg/L - 1000 µg/L (typical for similar pesticides) |
| Correlation Coefficient (R²) | ~0.998[1] | 0.997[3][4] | >0.99 (typical) | >0.990 (typical) |
| Sensitivity | Very High | Moderate | High | High |
| Selectivity | Very High | Low to Moderate | High | Moderate to High |
| Typical Application | Trace level analysis in complex matrices (e.g., environmental samples) | Analysis of formulations or samples with higher concentrations | Analysis of volatile derivatives or in combination with other pesticides | Routine analysis of formulations and environmental samples |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following sections outline the typical protocols for establishing a calibration curve for fluometuron using LC-MS/MS and UV-Vis Spectrophotometry.
LC-MS/MS Method for Fluometuron in Water
This method is suitable for the determination of fluometuron in drinking and surface water.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of fluometuron analytical standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Intermediate Standard Solution (1 µg/mL): Dilute the stock solution with the solvent to achieve a concentration of 1 µg/mL.
-
Calibration Standards (0.01 µg/L to 10 µg/L): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with a mixture of acetonitrile and water (e.g., 1:1 v/v).[1]
2. Sample Preparation:
-
For water samples, direct injection may be possible.[1] Depending on the matrix complexity, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
3. Instrumental Analysis:
-
Chromatographic System: A high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
MS/MS Detection: Monitor the transition of the fluometuron precursor ion to a specific product ion (e.g., m/z 233 → 160 as a quantifier and m/z 233 → 72 as a qualifier) in multiple reaction monitoring (MRM) mode.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of fluometuron against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the linear range.
UV-Vis Spectrophotometric Method
This method is based on the formation of a colored complex and is suitable for formulations or samples with higher concentrations of fluometuron.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution (100 µg/mL): Prepare a stock solution of fluometuron in a suitable solvent (e.g., methanol).
-
Calibration Standards (0.25 µg/mL to 5.0 µg/mL): Prepare a series of working standard solutions by diluting the stock solution.[3][4]
2. Complex Formation:
-
To each standard solution, add a reagent solution (e.g., iron (III) chloride) to form a colored complex.[3][4] The specific reagent and reaction conditions will depend on the chosen method.
3. Instrumental Analysis:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the fluometuron complex against a reagent blank.
4. Data Analysis:
-
Create a calibration curve by plotting the absorbance values versus the concentrations of the standard solutions.
-
Calculate the linear regression equation and the correlation coefficient (R²) to define the linearity and range of the method.
Workflow for Establishing a Calibration Curve
Caption: A flowchart illustrating the key steps involved in generating a calibration curve for analytical method validation.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Spectrophotometric Determination of Fluometuron Via Complexation with Fe(III): Method Development, Validation, and Application to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Guide to Assessing the Isotopic Purity of Fluometuron-desmethyl-d3
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the isotopic purity of stable isotope-labeled internal standards is a critical factor that directly influences the accuracy and reliability of analytical data. Fluometuron-desmethyl-d3 is a deuterated analog of a metabolite of the herbicide Fluometuron and is commonly used as an internal standard in mass spectrometry-based assays. This guide provides an objective comparison of methodologies to assess its isotopic purity, compares its performance with a potential alternative, and offers detailed experimental protocols and data presentation.
Data Presentation: Comparison of Isotopic Purity
The isotopic purity of a deuterated standard is a key performance indicator. High isotopic enrichment minimizes interference from the unlabeled analyte and ensures accurate quantification. Below is a comparative table summarizing the typical isotopic purity and performance characteristics of Fluometuron-desmethyl-d3 and a potential alternative, Fluometuron-d6 (with deuterium (B1214612) labels on the two N-methyl groups).
| Feature | Fluometuron-desmethyl-d3 | Fluometuron-d6 (Alternative) |
| Deuterium Labeling | -CD3 on the desmethyl group | -N(CD3)2 |
| Typical Isotopic Purity (%) | > 98% | > 98% |
| Unlabeled (d0) Impurity (%) | < 1% | < 1% |
| Partially Labeled Impurities (%) | < 1% | < 1% |
| Mass Shift from Unlabeled | +3 Da | +6 Da |
| Primary Analytical Techniques | HRMS, NMR | HRMS, NMR |
Experimental Protocols
The determination of isotopic purity relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) for assessing isotopic enrichment and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the position of the deuterium labels and overall structural integrity.[1]
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the determination of the isotopic enrichment of Fluometuron-desmethyl-d3 using HRMS.
1. Sample Preparation:
-
Prepare a stock solution of Fluometuron-desmethyl-d3 in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for electrospray ionization.
2. HRMS Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of achieving a resolution of at least 60,000.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a narrow mass range around the expected m/z of Fluometuron-desmethyl-d3 and its isotopologues (e.g., m/z 218-225).
-
Data Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues of Fluometuron-desmethyl ([M+H]⁺):
-
d0 (unlabeled): ~m/z 219.07
-
d1: ~m/z 220.08
-
d2: ~m/z 221.08
-
d3: ~m/z 222.09
-
-
Calculate the relative abundance of each isotopologue. The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the use of ¹H and ²H NMR to confirm the location of deuterium labeling in Fluometuron-desmethyl-d3.
1. Sample Preparation:
-
Dissolve 2-5 mg of Fluometuron-desmethyl-d3 in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons confirms successful deuteration at that position.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the region corresponding to the methyl group provides direct evidence of deuterium incorporation at the intended site.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of Fluometuron-desmethyl-d3.
References
Safety Operating Guide
Safe Disposal of Fluometuron-desmethyl-d3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste are paramount for ensuring a safe working environment and protecting the environment. This guide provides detailed procedures for the safe disposal of Fluometuron-desmethyl-d3, a deuterated metabolite of the herbicide Fluometuron.
I. Understanding the Hazards
Key Hazard Information for Fluometuron:
| Hazard Statement | Classification | Reference |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3][4] |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity (repeated exposure) | [1] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [2] |
II. Proper Disposal Procedure
The fundamental principle for the disposal of Fluometuron-desmethyl-d3 is to adhere to all local, regional, national, and international regulations[3][4]. The following steps provide a general framework for its safe disposal:
1. Waste Collection and Container Management:
-
Designated Waste Container: Collect all waste containing Fluometuron-desmethyl-d3, including unused material, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Fluometuron-desmethyl-d3." The label should also include hazard pictograms as appropriate (e.g., harmful, environmentally hazardous).
2. Storage:
-
Segregation: Store the waste container in a designated and secure area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
-
Secondary Containment: It is best practice to store the primary waste container within a secondary containment unit to prevent the release of material in case of a spill.
3. Disposal Method:
-
Licensed Waste Disposal Service: The disposal of chemical waste such as Fluometuron-desmethyl-d3 must be handled by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for any specific disposal instructions.
4. Spill Management:
-
In the event of a spill, avoid breathing dust or vapors.
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste[1].
III. Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper handling and disposal of chemical waste in a laboratory setting.
Caption: A flowchart illustrating the key stages of chemical waste management.
IV. Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical progression from hazard identification to final disposal, emphasizing the importance of regulatory compliance at each step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
